molecular formula C16H22FNO3 B1340264 Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate CAS No. 944808-08-6

Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate

Cat. No.: B1340264
CAS No.: 944808-08-6
M. Wt: 295.35 g/mol
InChI Key: VACFTPDKTBMOKP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate is a piperidine-based building block of significant interest in medicinal and organic chemistry. Its structure features a tert-butyloxycarbonyl (Boc) protected piperidine ring, a common motif that enhances the molecule's stability and handling for multi-step synthetic applications . The 2-fluorophenoxy substituent lends specific electronic properties, making this compound a valuable scaffold for constructing more complex, biologically active molecules . Researchers utilize this intermediate in drug discovery pipelines, particularly in the synthesis of compounds for pharmaceutical research . As a Boc-protected amine, the piperidine nitrogen can be easily deprotected to generate a secondary amine, which can then be further functionalized or incorporated into target structures . This compound is for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for human or veterinary consumption .

Properties

IUPAC Name

tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACFTPDKTBMOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587439
Record name tert-Butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944808-08-6
Record name tert-Butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 4-Phenoxypiperidines via Williamson Ether Synthesis: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenoxypiperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of biologically active compounds. Its synthesis is therefore of critical importance to drug discovery and development programs. The Williamson ether synthesis represents a robust and versatile method for the construction of the crucial aryl ether linkage in these molecules. This in-depth technical guide provides a comprehensive overview of the Williamson ether synthesis as applied to the preparation of 4-phenoxypiperidines, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and provide actionable, field-proven insights for the practicing chemist. We will explore the reaction mechanism, delve into the critical parameters that govern success, provide detailed experimental protocols, and discuss potential challenges and their solutions.

Introduction: The Strategic Importance of the 4-Phenoxypiperidine Moiety

The piperidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. When functionalized at the 4-position with a phenoxy group, the resulting scaffold can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and aromatic interactions. This has led to the incorporation of 4-phenoxypiperidines into a diverse array of therapeutic agents, targeting indications from oncology to neuroscience.

The Williamson ether synthesis, a venerable yet consistently reliable reaction, provides a direct and efficient route to these valuable compounds.[1][2] At its core, the reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide, forming an ether. In the context of 4-phenoxypiperidines, this translates to the reaction of a 4-hydroxypiperidine derivative with an aryl halide or, more commonly, the reaction of a phenol with a piperidine bearing a suitable leaving group at the 4-position.

The Cornerstone of the Synthesis: The Williamson Ether Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2] Understanding this mechanism is paramount to optimizing the reaction and troubleshooting potential issues. The key steps are:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of either the phenol or the 4-hydroxypiperidine, generating a more nucleophilic phenoxide or alkoxide anion.

  • Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic carbon atom bearing a leaving group (e.g., a halide or a sulfonate ester).

  • Displacement: In a concerted step, the nucleophile forms a new carbon-oxygen bond while the leaving group departs with its pair of electrons.

Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH RO- R-O⁻ ROH->RO- Deprotonation Base Base BaseH+ Base-H⁺ Base->BaseH+ RO-_2 R-O⁻ TransitionState [HO-R...R'...X]ᵟ⁻ RO-_2->TransitionState Backside Attack R'X R'-X R'X->TransitionState ROR' R-O-R' TransitionState->ROR' Bond Formation X- X⁻ TransitionState->X- Leaving Group Departure

Figure 1: General Mechanism of the Williamson Ether Synthesis.

For the synthesis of 4-phenoxypiperidines, the most common approach involves the reaction of an N-protected 4-hydroxypiperidine with a suitable aryl electrophile. This is often achieved by first converting the hydroxyl group into a better leaving group, such as a tosylate, which is then displaced by a phenoxide.

Strategic Considerations for a Successful Synthesis

The success of a Williamson ether synthesis for 4-phenoxypiperidines hinges on the judicious selection of several key parameters.

The Crucial Role of the N-Protecting Group

The secondary amine of the piperidine ring is a competing nucleophile and must be protected to prevent undesired N-arylation. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.[3]

Choice of Base: A Balancing Act

The choice of base is critical for the efficient deprotonation of the phenol without promoting side reactions.

BasepKa of Conjugate AcidTypical Solvent(s)Key Considerations
Potassium Carbonate (K₂CO₃)~10.3DMF, AcetonitrileA mild and commonly used base, effective for many phenols.
Sodium Hydride (NaH)~35THF, DMFA strong, non-nucleophilic base that provides irreversible deprotonation. Requires anhydrous conditions.
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH)~15.7Water, AlcoholsStrong bases that can be effective, but the presence of water can be detrimental to the S(_N)2 reaction.

For the synthesis of aryl ethers from phenols, moderately strong inorganic bases like potassium carbonate are often sufficient and offer a good balance of reactivity and handling.[3]

Solvent Selection: The Reaction's Environment

The solvent plays a multifaceted role, influencing the solubility of the reactants and the rate of the S(_N)2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

SolventDielectric ConstantBoiling Point (°C)Key Properties
N,N-Dimethylformamide (DMF)36.7153Excellent solvating power for a wide range of reactants.
Acetonitrile (MeCN)37.582Good solvating properties and a lower boiling point than DMF, facilitating removal.
Tetrahydrofuran (THF)7.566A less polar option, often used with stronger bases like NaH.
The Electrophile: Activating the Piperidine Ring

While direct reaction with an aryl halide is possible, particularly if the aromatic ring is activated with electron-withdrawing groups, a more general approach involves the use of an N-protected 4-hydroxypiperidine where the hydroxyl group has been converted into a better leaving group. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent choices.

Electrophile_Activation N-Boc-4-OH-piperidine N-Boc-4-hydroxypiperidine N-Boc-4-OTs-piperidine N-Boc-4-tosyloxypiperidine (Activated Electrophile) N-Boc-4-OH-piperidine->N-Boc-4-OTs-piperidine Activation TsCl TsCl, Pyridine TsCl->N-Boc-4-OTs-piperidine

Figure 2: Activation of N-Boc-4-hydroxypiperidine.

Detailed Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis of 4-phenoxypiperidine, starting from the commercially available N-Boc-4-hydroxypiperidine.

Step 1: Synthesis of tert-Butyl 4-(Tosyloxy)piperidine-1-carboxylate

This step activates the 4-position of the piperidine ring for nucleophilic attack.

Materials:

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Ethyl acetate

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in pyridine (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 5 °C for 10 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers and wash successively with 5% HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to afford tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a crystalline solid.[3]

Self-Validation: The formation of the product can be confirmed by ¹H NMR, observing the appearance of the tosyl group's aromatic protons and the downfield shift of the piperidine protons adjacent to the tosyloxy group.

Step 2: Synthesis of tert-Butyl 4-Phenoxypiperidine-1-carboxylate

This is the core Williamson ether synthesis step.

Materials:

  • tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of phenol (1.0 eq) in DMF (5 volumes), add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.1 eq) in DMF (2 volumes).

  • Heat the reaction mixture to 80-90 °C and stir for 10-16 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: Successful ether formation can be confirmed by ¹H and ¹³C NMR, showing the characteristic signals of both the phenoxy and the N-Boc-piperidine moieties. Mass spectrometry should show the expected molecular ion peak.

Step 3: Deprotection to 4-Phenoxypiperidine Hydrochloride

The final step involves the removal of the Boc protecting group to yield the desired product as its hydrochloride salt.

Materials:

  • tert-Butyl 4-phenoxypiperidine-1-carboxylate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 4-phenoxypiperidine-1-carboxylate (1.0 eq) in a minimal amount of a co-solvent like dichloromethane or methanol if necessary.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford 4-phenoxypiperidine hydrochloride.

Self-Validation: The disappearance of the Boc group's characteristic signals (a singlet at ~1.4 ppm in ¹H NMR and signals at ~28 and ~80 ppm in ¹³C NMR) confirms the deprotection.

Synthetic_Workflow A N-Boc-4-hydroxypiperidine B Activation (Tosylation) A->B C N-Boc-4-tosyloxypiperidine B->C D Williamson Ether Synthesis (Phenol, K₂CO₃, DMF) C->D E N-Boc-4-phenoxypiperidine D->E F Deprotection (HCl/Dioxane) E->F G 4-Phenoxypiperidine HCl F->G

Figure 3: Overall Synthetic Workflow.

Potential Pitfalls and Expert Recommendations

While the Williamson ether synthesis is generally robust, certain challenges can arise.

  • C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. To favor the desired O-alkylation, polar aprotic solvents like DMF or DMSO should be used. Protic solvents can solvate the oxygen atom, making the carbon atoms more nucleophilic and leading to undesired C-alkylation byproducts.

  • Elimination Reactions: If the electrophile is sterically hindered (e.g., a secondary or tertiary halide), an E2 elimination reaction can compete with the S(_N)2 substitution, leading to the formation of an alkene. The use of a primary-like tosylate from 4-hydroxypiperidine minimizes this side reaction.

  • Incomplete Reactions: If the reaction stalls, ensure that the base is of sufficient strength and that the reaction is being conducted under anhydrous conditions, especially when using moisture-sensitive bases like NaH. Increasing the reaction temperature or time may also be necessary.

Conclusion

The Williamson ether synthesis is a powerful and adaptable tool for the synthesis of 4-phenoxypiperidines, a critical scaffold in drug discovery. By understanding the underlying S(_N)2 mechanism and carefully controlling the reaction parameters—N-protection, base, solvent, and the nature of the electrophile—researchers can reliably and efficiently access these valuable compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists in the pharmaceutical and related industries, enabling them to confidently employ this classic reaction in their synthetic endeavors.

References

  • Wang, M., Wang, W., & Qu, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate, a fluorinated piperidine derivative with significant potential in medicinal chemistry and drug discovery. Notably, a specific CAS (Chemical Abstracts Service) number for this compound has not been definitively identified in publicly accessible databases, suggesting its status as a novel or less-documented chemical entity. This guide will therefore focus on its proposed synthesis, predicted physicochemical properties, and potential applications, drawing upon established chemical principles and data from analogous structures. The strategic incorporation of a 2-fluoro substituent on the phenoxy ring is of particular interest, as fluorine substitution is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This document aims to serve as a foundational resource for researchers interested in the exploration and utilization of this promising molecular scaffold.

Introduction: The Significance of Fluorinated Phenoxypiperidines

The piperidine ring is a ubiquitous scaffold in a vast array of FDA-approved drugs and biologically active molecules. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in medicinal chemistry. When combined with a phenoxy moiety, the resulting 4-aryloxypiperidine core becomes a key pharmacophore in numerous centrally acting agents.

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1] Specifically, the placement of a fluorine atom on the aromatic ring can block sites of oxidative metabolism and alter the electronic nature of the molecule, thereby influencing its interaction with biological targets. While 4-fluoro and 3-fluoro substituted phenoxypiperidines are more commonly described, the 2-fluoro isomer, Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate, represents a synthetically accessible yet less explored scaffold with unique potential. The ortho-fluoro substituent can induce a specific conformational bias in the phenoxy ring and influence intramolecular hydrogen bonding, potentially leading to novel pharmacological profiles.

Synthesis of Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate

The synthesis of Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate can be efficiently achieved through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis. This method involves the coupling of a protected 4-hydroxypiperidine with an activated fluorophenol. An alternative and often effective method for sterically hindered or sensitive substrates is the Mitsunobu reaction.[2][3]

Proposed Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable and scalable method for the preparation of aryl ethers.[4] The proposed synthesis of the title compound involves the reaction of commercially available Tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-fluorophenol in the presence of a suitable base.

Synthesis_of_Tert-butyl_4-(2-fluorophenoxy)piperidine-1-carboxylate reagent1 Tert-butyl 4-hydroxypiperidine-1-carboxylate reaction Williamson Ether Synthesis reagent1->reaction reagent2 2-Fluorophenol reagent2->reaction base Base (e.g., NaH, K2CO3) base->reaction solvent Solvent (e.g., DMF, THF) solvent->reaction product Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate reaction->product

Caption: Proposed Williamson Ether Synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 2-Fluorophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (or THF).

  • Deprotonation: To the stirring solvent, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 10 minutes.

  • Addition of Alcohol: Dissolve Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF (or THF) and add it dropwise to the suspension of the base at 0 °C.

  • Formation of Alkoxide: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Aryl Halide: Add 2-fluorophenol (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate.

Self-Validation: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties

The predicted physicochemical properties of Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate are summarized in the table below. These values are computationally derived and provide a useful guide for its handling and potential biological behavior.[5]

PropertyPredicted Value
Molecular Formula C₁₆H₂₂FNO₃
Molecular Weight 295.35 g/mol
logP (Octanol/Water Partition Coefficient) 3.2 - 3.8
Topological Polar Surface Area (TPSA) 38.77 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 4

Applications in Drug Discovery and Development

The Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate scaffold is a promising starting point for the synthesis of novel drug candidates, particularly for central nervous system (CNS) disorders. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized to generate a library of diverse compounds.

Rationale for the 2-Fluoro Substituent

The strategic placement of the fluorine atom at the 2-position of the phenoxy ring can have several beneficial effects:[1][6]

  • Metabolic Stability: The ortho-position is often susceptible to aromatic hydroxylation by cytochrome P450 enzymes. The presence of a fluorine atom at this position can block this metabolic pathway, thereby increasing the in vivo half-life of the compound.

  • Conformational Restriction: The steric bulk and electronic properties of the fluorine atom can influence the preferred conformation of the phenoxy ring relative to the piperidine core. This can lead to a more defined presentation of the pharmacophore and potentially higher binding affinity and selectivity for the target protein.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine can subtly influence the basicity of the piperidine nitrogen, which can be critical for interactions with biological targets and for optimizing pharmacokinetic properties such as cell permeability and oral bioavailability.

Potential Therapeutic Areas

Derivatives of 4-phenoxypiperidine have shown activity against a wide range of biological targets, including:

  • Dopamine and Serotonin Receptors: These are key targets for the treatment of various psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.

  • Opioid Receptors: Modulators of opioid receptors are crucial for pain management.

  • Ion Channels: Blockers of various ion channels have applications in treating conditions such as epilepsy and cardiac arrhythmias.

The unique properties conferred by the 2-fluoro substituent could lead to the discovery of novel ligands for these and other targets with improved efficacy and safety profiles.

Conceptual_Signaling_Pathway ligand 2-Fluoro-Phenoxypiperidine Derivative receptor GPCR Target (e.g., Dopamine Receptor) ligand->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters Level cellular_response Cellular Response (e.g., Neuronal Firing) second_messenger->cellular_response Leads to

Caption: A conceptual G-protein coupled receptor signaling pathway.

Conclusion

References

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025;7(2):154-160. [Link]

  • PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • USA-Chems. Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA. [Link]

  • Chang, Z. et al. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. 2023;10(1):nwac227. [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]

  • G., A.; et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. 2023;16(8):1162. [Link]

  • Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Google Patents.
  • ResearchGate. Computational prediction of polar and non-polar solvent effect on the electronic property of N-BOC- Piperidine-4-Carboxylic acid. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Papahatjis, D. P., et al. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Journal of Medicinal Chemistry. 2003;46(15):3221-9. [Link]

  • ResearchGate. Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • Royal Society of Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • ResearchGate. Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. [Link]

  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • American Chemical Society. Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. [Link]

  • A2Z Chemical. tert-Butyl 4-(2-(piperidine-1-carbonyl)phenoxy)piperidine-1-carboxylate. [Link]

  • PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

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  • PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]

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Sources

Spectroscopic data for N-Boc-4-(2-fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-4-(2-fluorophenoxy)piperidine

Introduction: N-Boc-4-(2-fluorophenoxy)piperidine is a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. Its structure combines a piperidine core, a common scaffold in many pharmaceuticals, with a tert-butyloxycarbonyl (Boc) protecting group and a 2-fluorophenoxy moiety. The Boc group is instrumental in synthetic strategies, enabling selective reactions at other positions, while the fluorinated aromatic ring is a well-established feature in modern therapeutics, often used to modulate metabolic stability and binding affinity. Accurate structural verification and purity assessment of this molecule are paramount, making a thorough understanding of its spectroscopic properties essential.

This guide provides a detailed analysis of the expected spectroscopic data for N-Boc-4-(2-fluorophenoxy)piperidine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As a self-validating system, the data from each technique will be cross-correlated to provide unambiguous confirmation of the molecular structure. The protocols and interpretations presented herein are grounded in established principles and data from closely related analogues, offering field-proven insights for professionals in the field.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of N-Boc-4-(2-fluorophenoxy)piperidine with systematic numbering is presented below to facilitate the assignment of spectral signals.

Caption: Molecular structure of N-Boc-4-(2-fluorophenoxy)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of N-Boc-4-(2-fluorophenoxy)piperidine in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30) with a spectral width of ~220 ppm. A sufficient number of scans (typically >1024) should be acquired to achieve an adequate signal-to-noise ratio.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The chemical shift indicates the electronic environment, the integration gives the proton count, and the multiplicity reveals the number of neighboring protons.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H3'/H4'/H5'/H6'7.15 - 6.90m-4H
H44.50 - 4.40m-1H
H2eq/H6eq3.80 - 3.65m (br)-2H
H2ax/H6ax3.30 - 3.10m (br)-2H
H3eq/H5eq2.15 - 2.00m-2H
H3ax/H5ax1.85 - 1.70m-2H
H9 (Boc)1.47s-9H

Expertise & Causality: Interpreting the ¹H NMR Spectrum

  • Aromatic Region (δ 7.15 - 6.90): The four protons on the 2-fluorophenoxy ring are expected in this region. The electron-withdrawing fluorine atom and the electron-donating ether oxygen create a complex electronic environment. This, combined with both proton-proton (³J_HH_) and proton-fluorine (³J_HF_ and ⁴J_HF_) couplings, results in overlapping multiplets that are often difficult to resolve into simple first-order patterns.

  • Piperidine H4 (δ 4.50 - 4.40): This proton is on the carbon bearing the ether linkage (C4), causing a significant downfield shift into the 4.4-4.5 ppm range. It will appear as a multiplet due to coupling with the four adjacent protons on C3 and C5.

  • Piperidine H2/H6 (δ 3.80 - 3.10): The protons on the carbons adjacent to the nitrogen (C2, C6) are deshielded. Due to the restricted rotation around the N-C(O) amide bond of the Boc group at room temperature, these protons often appear as broad multiplets. This phenomenon arises because the axial and equatorial protons, as well as the C2 and C6 positions, can become chemically non-equivalent.

  • Piperidine H3/H5 (δ 2.15 - 1.70): These protons are further from the electron-withdrawing groups and thus appear more upfield. The equatorial protons (H3eq/H5eq) are typically found slightly downfield of the axial protons (H3ax/H5ax) due to 1,3-diaxial shielding effects on the latter.

  • Boc Group (δ 1.47): The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a characteristic sharp and intense singlet. This signal is a reliable indicator of the presence of the Boc protecting group.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's local electronic environment.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Atom AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (C-F Coupling)Predicted Coupling Constant (J_CF_, Hz)
C7 (C=O)154.8s-
C2' (C-F)153.5d245
C1' (C-O)146.5d11
C4'124.6d3
C6'122.0s-
C5'117.0d2
C3'115.8d18
C8 (Boc quat.)79.7s-
C4 (CH-O)72.5s-
C2/C6~41 (broad)s-
C3/C5~31 (broad)s-
C9 (Boc CH₃)28.4s-

Expertise & Causality: Interpreting the ¹³C NMR Spectrum

  • Carbamate Carbonyl (C7, δ 154.8): The carbonyl carbon of the Boc group is significantly deshielded and appears in the typical range for carbamates.

  • Boc Group Carbons (C8, C9): The quaternary carbon (C8) appears around 79.7 ppm, and the three equivalent methyl carbons (C9) give a strong signal at 28.4 ppm.

  • Aromatic Carbons (C1' - C6'): The chemical shifts of the aromatic carbons are influenced by the substituents. The most notable feature is the signal for C2', the carbon directly bonded to fluorine. It appears as a doublet with a very large one-bond coupling constant (¹J_CF_ ≈ 245 Hz). The other aromatic carbons also show smaller couplings to the fluorine atom (²J_CF_, ³J_CF_), which can be observed with good spectral resolution.

  • Piperidine Carbons (C2-C6): C4, being attached to the electronegative oxygen, is the most downfield of the piperidine ring carbons (~72.5 ppm). Similar to the proton signals, the signals for C2/C6 and C3/C5 may be broadened due to the restricted rotation of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision. The fragmentation pattern gives valuable structural information.

Experimental Protocol: HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

MS_Fragmentation M_H [M+H]⁺ m/z = 310.1656 Frag1 Loss of isobutylene (-56) m/z = 254.1030 M_H->Frag1 - C₄H₈ Frag2 Loss of Boc group (-100) m/z = 210.1081 M_H->Frag2 - C₅H₈O₂ M_Na [M+Na]⁺ m/z = 332.1476 Frag3 Piperidinyl cation m/z = 84.0808 Frag2->Frag3 - C₆H₄FO

Caption: Predicted ESI-MS fragmentation pathway.

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)Description
[C₁₆H₂₃FNO₃+H]⁺310.1656Protonated molecular ion
[C₁₆H₂₃FNO₃+Na]⁺332.1476Sodiated molecular ion
[C₁₂H₁₅FNO+H]⁺210.1081Loss of the Boc group (-100.0579 Da)
[C₁₂H₁₃FNO₃+H]⁺254.1030Loss of isobutylene (-56.0626 Da)

Expertise & Causality: Interpreting the Mass Spectrum

The molecular formula of N-Boc-4-(2-fluorophenoxy)piperidine is C₁₆H₂₂FNO₃, with a monoisotopic mass of 309.1584 Da. In ESI-MS, the compound will be readily observed as its protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

  • Trustworthiness through High Resolution: Measuring the m/z to four decimal places and confirming it matches the calculated value for C₁₆H₂₃FNO₃⁺ within a narrow tolerance (e.g., < 5 ppm) provides unequivocal confirmation of the elemental composition.

  • Key Fragmentation: The most characteristic fragmentation pathway for N-Boc protected amines is the loss of the Boc group or a part of it. The two primary fragmentation routes are:

    • Loss of isobutylene (C₄H₈, 56 Da): This is a very common fragmentation that leaves a carbamic acid intermediate, which can then lose CO₂.

    • Loss of the entire Boc group (C₅H₈O₂, 100 Da): Cleavage of the N-C bond results in the deprotected piperidine cation. The observation of a fragment at m/z 210.1081 is strong evidence for the N-Boc-piperidine core structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR-ATR Data Acquisition
  • Sample Preparation: Place a small amount of the neat compound (if an oil or solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2975, 2930, 2860MediumC-H stretchAliphatic (piperidine and Boc)
1695 - 1685StrongC=O stretchCarbamate
1590, 1495Medium-StrongC=C stretchAromatic ring
1420MediumC-N stretchAmine
1250StrongC-O-C stretchAryl ether
1165StrongC-O stretchCarbamate
1110StrongC-F stretchFluoroaromatic

Expertise & Causality: Interpreting the IR Spectrum

The IR spectrum serves as a fingerprint for the molecule's functional groups.

  • Carbonyl Stretch (1690 cm⁻¹): The most prominent peak is expected to be the strong C=O stretching vibration of the carbamate group. Its position around 1690 cm⁻¹ is highly characteristic.

  • C-H Stretches (<3000 cm⁻¹): A series of peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the piperidine ring and the Boc group's methyls.

  • Aromatic and Ether Region (1600-1100 cm⁻¹): This region contains several key signals. The aromatic C=C stretching vibrations appear around 1590 and 1495 cm⁻¹. A strong, characteristic absorption for the aryl C-O-C ether stretch is expected around 1250 cm⁻¹. The C-F stretch of the fluoroaromatic group will also give rise to a strong band, typically around 1110 cm⁻¹.

  • Self-Validation: The presence of the strong C=O band, along with the characteristic C-O and C-F bands, and the absence of an N-H stretch (typically ~3300 cm⁻¹) or O-H stretch (~3400 cm⁻¹) validates the N-Boc protected ether structure.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel 4-Phenoxypiperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-phenoxypiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its unique three-dimensional conformation allows for precise interactions with biological targets, leading to compounds with high potency and selectivity. This guide provides an in-depth exploration of robust and versatile synthetic routes to access novel 4-phenoxypiperidine derivatives. We will dissect key C-O bond-forming strategies, including the Ullmann Condensation, Buchwald-Hartwig coupling, and Mitsunobu reaction, providing not just step-by-step protocols but also the underlying chemical rationale for procedural choices. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the discovery and synthesis of next-generation therapeutics.

Introduction: The Significance of the 4-Phenoxypiperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural products.[1] Its conformational flexibility, basic nitrogen atom, and ability to be substituted at multiple positions make it an ideal building block for drug design. When combined with a phenoxy group at the 4-position, the resulting scaffold offers a spatially well-defined vector for molecular recognition, crucial for potent and selective ligand-receptor interactions.

This structural motif is a cornerstone in several important classes of therapeutic agents:

  • CCR5 Antagonists: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the HIV-1 virus into host cells.[2] Small molecules that block this receptor are a vital class of anti-HIV drugs. Several potent CCR5 antagonists are built around a 4-substituted piperidine core, where the phenoxy moiety often serves as a key pharmacophoric element interacting with the receptor binding pocket.[3][4][5]

  • Norepinephrine Reuptake Inhibitors (NRIs): Selective NRIs are effective treatments for conditions such as depression and attention-deficit/hyperactivity disorder (ADHD). The 4-phenoxypiperidine structure is found in potent and selective NRIs, where it correctly orients substituents to achieve high affinity for the norepinephrine transporter (NET) over other monoamine transporters like the serotonin transporter (SERT).[6][7]

The synthetic challenge in constructing these molecules lies in the efficient and controlled formation of the aryl ether (C-O) bond between the sterically defined piperidine ring and a substituted phenol. This guide will focus on the principal modern methodologies to achieve this transformation.

Synthesis of the Core Precursor: N-Boc-4-hydroxypiperidine

A common and critical starting material for the synthesis of 4-phenoxypiperidine derivatives is N-protected 4-hydroxypiperidine. The tert-butyloxycarbonyl (Boc) group is frequently the protecting group of choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

A reliable, two-step synthesis starts from 4-piperidone.[8][9] The first step involves the reduction of the ketone to the corresponding secondary alcohol, followed by the protection of the piperidine nitrogen.

Workflow for N-Boc-4-hydroxypiperidine Synthesis

start 4-Piperidone Hydrochloride Hydrate step1 1. Basification (e.g., NH3 or NaOH) 2. Extraction (e.g., Toluene) start->step1 Step 1 intermediate1 4-Piperidone (Free Base) step1->intermediate1 step2 Reduction (e.g., NaBH4 in Methanol) intermediate1->step2 Step 2 intermediate2 4-Hydroxypiperidine step2->intermediate2 step3 Boc Protection (Boc)2O, Base (e.g., K2CO3) in Methanol intermediate2->step3 Step 3 end_product N-Boc-4-hydroxypiperidine step3->end_product

Caption: Synthesis of the key N-Boc-4-hydroxypiperidine intermediate.

Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine[8]

Step A: Reduction of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride hydrate in distilled water, add an aqueous base (e.g., ammonia or NaOH) until the solution is alkaline.

  • Extract the resulting 4-piperidone free base into an organic solvent like toluene or dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-piperidone.

  • Dissolve the crude 4-piperidone in methanol. Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 15°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to a pH of ~5-6 to neutralize excess borohydride.

  • Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with dichloromethane.

  • Dry the combined organic extracts and concentrate to afford 4-hydroxypiperidine, which can be used directly in the next step.

Step B: N-Boc Protection

  • Dissolve the crude 4-hydroxypiperidine in methanol.

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture at room temperature.

  • Heat the reaction to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

  • To the resulting residue, add a non-polar solvent like petroleum ether or n-hexane and cool the mixture to induce crystallization.

  • Collect the white crystalline product, N-Boc-4-hydroxypiperidine, by filtration and dry under vacuum.

Core Synthetic Strategies for C-O Bond Formation

The central transformation in synthesizing 4-phenoxypiperidine derivatives is the coupling of the N-protected 4-hydroxypiperidine with a phenol. Several powerful methods exist, each with distinct advantages and mechanistic underpinnings.

Ullmann Condensation / Copper-Catalyzed O-Arylation

The Ullmann condensation is a classical method for forming diaryl ethers via a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[10] Traditional Ullmann conditions often require harsh conditions, including high temperatures (>150°C) and stoichiometric amounts of copper.[11] However, modern advancements have led to milder protocols using catalytic amounts of a copper(I) source in the presence of a ligand.[1][12][13]

Causality: The role of the copper catalyst is to facilitate the coupling by forming a copper phenoxide species, which then undergoes oxidative addition with the aryl halide. A ligand (e.g., a phenanthroline or a diketone) accelerates the reaction by increasing the solubility and reactivity of the copper catalyst. A base is required to deprotonate the phenol, making it a more effective nucleophile.

Workflow for Ullmann Condensation

piperidine N-Boc-4-hydroxypiperidine reaction_vessel Reaction Setup piperidine->reaction_vessel phenol Aryl Halide (I, Br) + Phenol phenol->reaction_vessel conditions Cu(I) Catalyst (e.g., CuI) Ligand (e.g., Phenanthroline) Base (e.g., Cs2CO3, K3PO4) Solvent (e.g., Dioxane, Toluene) Heat (80-110°C) reaction_vessel->conditions product N-Boc-4-phenoxypiperidine Derivative reaction_vessel->product C-O Coupling

Caption: General workflow for the Copper-Catalyzed Ullmann O-Arylation.

Protocol 2: Ligand-Accelerated Ullmann O-Arylation[1][12]
  • To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., cesium carbonate, Cs₂CO₃, 2.0 equivalents).

  • Purge the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add N-Boc-4-hydroxypiperidine (1.2 equivalents), the desired aryl halide (1.0 equivalent), and a dry, degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to 80-110°C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Wash the combined filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-4-phenoxypiperidine derivative.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, and its principles have been extended to form C-O bonds.[14][15] This palladium-catalyzed cross-coupling reaction offers significant advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[2][16] The key to this reaction is the use of a palladium catalyst and a specialized, bulky electron-rich phosphine ligand.[17]

Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex. The alcohol is then deprotonated by the base, and the resulting alkoxide coordinates to the palladium center. Reductive elimination from this complex forms the desired C-O bond and regenerates the active Pd(0) catalyst. The bulky phosphine ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step in C-O coupling.

Workflow for Buchwald-Hartwig C-O Coupling

piperidine N-Boc-4-hydroxypiperidine reaction_vessel Reaction Setup piperidine->reaction_vessel phenol Aryl Halide (Cl, Br, OTs) + Phenol phenol->reaction_vessel conditions Pd Pre-catalyst (e.g., Pd2(dba)3) Bulky Phosphine Ligand (e.g., RuPhos) Base (e.g., K3PO4, NaOtBu) Solvent (e.g., Toluene) Heat (80-100°C) reaction_vessel->conditions product N-Boc-4-phenoxypiperidine Derivative reaction_vessel->product C-O Coupling

Caption: General workflow for the Palladium-Catalyzed Buchwald-Hartwig C-O Coupling.

Protocol 3: Buchwald-Hartwig C-O Coupling of a Secondary Alcohol[17]
  • In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a biaryl phosphine ligand (e.g., RuPhos, 4.4 mol%), and a base (e.g., K₃PO₄, 1.5 equivalents) to an oven-dried reaction vial.

  • Add the aryl halide (1.0 equivalent) and N-Boc-4-hydroxypiperidine (1.2 equivalents).

  • Add dry, degassed toluene as the solvent.

  • Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100°C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the target compound.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming esters, ethers, and other C-O, C-N, and C-S bonds under mild, neutral conditions.[18][19] It is particularly valuable for coupling a secondary alcohol, like 4-hydroxypiperidine, with a phenolic nucleophile. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the symmetrical 4-hydroxypiperidine.[20]

Causality: The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[21] Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), react to form a phosphonium salt intermediate. The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt. This activates the hydroxyl group, turning it into an excellent leaving group. The deprotonated phenol then acts as a nucleophile, displacing the activated oxygen in an Sₙ2 fashion.[20]

Workflow for the Mitsunobu Reaction

piperidine N-Boc-4-hydroxypiperidine reaction_vessel Reaction Setup piperidine->reaction_vessel phenol Phenol phenol->reaction_vessel reagents PPh3 DEAD or DIAD reagents->reaction_vessel conditions Solvent (e.g., THF, DCM) Temperature (0°C to RT) reaction_vessel->conditions product N-Boc-4-phenoxypiperidine Derivative reaction_vessel->product C-O Coupling byproducts Triphenylphosphine Oxide Hydrazine byproduct reaction_vessel->byproducts

Caption: General workflow for the Mitsunobu Reaction.

Protocol 4: Phenolic Mitsunobu Reaction[21][22]
  • Dissolve N-Boc-4-hydroxypiperidine (1.0 equivalent), the desired phenol (1.1 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in a dry solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution. Caution: Azodicarboxylates are potentially hazardous; handle with care.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The major challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved via flash column chromatography. Eluting with a gradient of ethyl acetate in hexanes is often effective.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including substrate scope, functional group tolerance, cost of reagents, and scalability.

FeatureUllmann CondensationBuchwald-Hartwig CouplingMitsunobu Reaction
Catalyst Copper (I)Palladium (0)Stoichiometric Reagents
Typical Conditions High Temperature (80-150°C)Mild to Moderate (80-110°C)Mild (0°C to RT)
Substrate Scope Good; best with aryl iodides/bromides. Can be sensitive to sterics.Excellent; tolerates a wide range of aryl/heteroaryl halides and pseudohalides.Good; requires a nucleophile with pKa < 13. Excellent for secondary alcohols.
Functional Group Tolerance Moderate; sensitive to some reducible groups at high temperatures.Excellent; highly tolerant of diverse functional groups.Good; avoids strong bases/acids and high temperatures.
Key Advantages Low cost of copper catalyst. Well-established methodology.High yields, broad applicability, mild conditions. The "gold standard".Extremely mild conditions, useful for sensitive substrates.
Key Disadvantages Harsh conditions, potential for side reactions, ligand often required.High cost of palladium and specialized phosphine ligands. Requires inert atmosphere.Stoichiometric amounts of reagents, difficult byproduct removal (PPh₃=O).
Scalability Good, widely used in industry.Good, though catalyst cost can be a factor.Challenging due to byproduct chromatography and cost of reagents.

Conclusion

The synthesis of novel 4-phenoxypiperidine-based compounds is a critical task in drug discovery. Modern organic chemistry offers a powerful toolkit to achieve the key C-O bond formation. While the Ullmann condensation provides a cost-effective, classical approach, the Buchwald-Hartwig C-O coupling represents the state-of-the-art in terms of efficiency, scope, and mildness, making it the preferred method in many research settings. The Mitsunobu reaction offers a valuable alternative for thermally sensitive or acid/base-labile substrates, despite challenges in purification. The selection of the optimal route requires a careful analysis of the specific target molecule's substituents, the required scale of the synthesis, and economic considerations. The protocols and strategic insights provided herein serve as a comprehensive guide for navigating these choices and successfully synthesizing novel 4-phenoxypiperidine derivatives for therapeutic applications.

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Biological Evaluation of Compounds Derived from Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Fluorophenoxypiperidine Scaffolds

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for engaging a multitude of biological targets.[1] When coupled with a fluorophenoxy group, as in the case of derivatives of Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate, the resulting compounds often exhibit significant activity within the central nervous system (CNS). The fluorine atom can enhance metabolic stability and binding affinity, making this chemical class a promising starting point for the development of novel therapeutics for neurological and psychiatric disorders.

This guide provides a comprehensive framework for the biological evaluation of this chemical series, with a focus on its potential as modulators of monoamine transporters—critical players in the pathophysiology of depression, anxiety, and other mood disorders. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the tools to systematically characterize the pharmacological profile of their compounds.

Predicted Physicochemical and ADME Properties

Before embarking on extensive biological testing, it is prudent to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the synthesized compounds. Tools such as SwissADME and ACD/Labs Percepta can provide valuable insights into the drug-likeness and potential pharmacokinetic behavior of the molecules.[1][2][3][4][5][6][7][8][9]

Table 1: Predicted Physicochemical and ADME Properties for a Representative Compound

ParameterPredicted ValueImplication for Drug Development
Molecular Weight~337 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
logP~3.5Indicates good lipophilicity for CNS penetration.
pKa~8.5 (basic)The compound will be predominantly protonated at physiological pH.
Blood-Brain Barrier PermeationHigh probabilitySuggests the compound can reach its target in the CNS.
GI AbsorptionHighIndicates good potential for oral administration.

Note: These are hypothetical values for a representative derivative and should be determined for each new compound.

In Vitro Evaluation: Target Engagement and Cellular Effects

The primary hypothesis for the biological activity of this chemical series is the modulation of monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). The following in vitro assays are designed to quantify the affinity of the test compounds for these transporters and to assess their general cytotoxicity.

Workflow for In Vitro Assays

in_vitro_workflow start Synthesized Compound membrane_prep Cell Membrane Preparation start->membrane_prep Source for binding assays cytotoxicity MTT Cytotoxicity Assay start->cytotoxicity Test for cellular toxicity binding_assay Radioligand Binding Assays (SERT, DAT, NET) membrane_prep->binding_assay data_analysis Data Analysis (IC50, Ki, CC50) binding_assay->data_analysis cytotoxicity->data_analysis end Lead Compound Identification data_analysis->end

Caption: Workflow for the in vitro evaluation of test compounds.

Protocol 1: Cell Membrane Preparation for Radioligand Binding Assays

Rationale: To obtain a source of the target transporters for the binding assays, cell membranes from cell lines stably expressing the human transporters (e.g., HEK293-hSERT, CHO-hDAT, HEK293-hNET) are prepared. This protocol ensures a high yield of membrane-bound proteins.

Materials:

  • Cell pellets from confluent cell cultures

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

  • Homogenizer (Dounce or Potter-Elvehjem)

  • High-speed centrifuge

Procedure:

  • Resuspend cell pellets in ice-cold Lysis Buffer.

  • Homogenize the cell suspension on ice with 10-15 strokes of the homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparations and store at -80°C until use.

Protocol 2: Radioligand Binding Assays for SERT, DAT, and NET

Rationale: This competitive binding assay determines the affinity of the test compounds for the monoamine transporters by measuring their ability to displace a radiolabeled ligand with known high affinity for the target.[10][11] The inhibition constant (Ki) is a measure of the compound's binding affinity.

Materials:

  • Prepared cell membranes (from Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligands: [³H]Citalopram (for SERT), [³H]GBR 12935 (for DAT), [³H]Nisoxetine (for NET)

  • Non-specific binding inhibitors: Fluoxetine (for SERT), Nomifensine (for DAT), Desipramine (for NET)

  • Test compounds (serial dilutions)

  • 96-well microplates

  • Filter mats (GF/B or GF/C)

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine the following in triplicate for each condition:

    • Total Binding: Assay Buffer, cell membranes, and radioligand.

    • Non-specific Binding: Assay Buffer, cell membranes, radioligand, and a high concentration of the non-specific binding inhibitor.

    • Competitive Binding: Assay Buffer, cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the filter mats using a cell harvester, followed by several washes with ice-cold Assay Buffer to remove unbound radioligand.

  • Allow the filter mats to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.[12]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]

Table 2: Representative Radioligand Binding Assay Parameters

TransporterRadioligandNon-specific InhibitorReference Compound
SERT [³H]CitalopramFluoxetineCitalopram
DAT [³H]GBR 12935NomifensineGBR 12935
NET [³H]NisoxetineDesipramineDesipramine
Protocol 3: MTT Cytotoxicity Assay

Rationale: This colorimetric assay assesses the general cytotoxicity of the test compounds by measuring the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[15][16][17] A reduction in formazan production indicates a loss of cell viability.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Test compounds (serial dilutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds and a vehicle control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of Solubilization solution to each well and incubate overnight at room temperature in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration.

  • Determine the CC50 value (the concentration of the test compound that reduces cell viability by 50%).[18][19]

In Vivo Evaluation: Behavioral Models of Antidepressant and Anxiolytic Activity

Compounds that demonstrate high affinity for monoamine transporters and low cytotoxicity in vitro should be advanced to in vivo studies to assess their potential therapeutic effects. The following behavioral models in rodents are widely used to screen for antidepressant and anxiolytic-like activity. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[20][21][22][23][24]

Workflow for In Vivo Assays

in_vivo_workflow start Lead Compound from In Vitro drug_admin Drug Administration to Rodents start->drug_admin fst Forced Swim Test (Antidepressant-like activity) drug_admin->fst epm Elevated Plus Maze (Anxiolytic-like activity) drug_admin->epm data_analysis Behavioral Data Analysis fst->data_analysis epm->data_analysis end In Vivo Efficacy Assessment data_analysis->end

Caption: Workflow for the in vivo evaluation of lead compounds.

Protocol 4: Forced Swim Test (FST) in Mice

Rationale: The FST is a widely used behavioral despair model for screening potential antidepressant drugs. The test is based on the observation that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors (swimming and climbing) and decrease the duration of immobility.[1][23][25][26][27][28]

Apparatus:

  • A transparent plastic cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Habituate the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Gently place each mouse into the cylinder of water for a 6-minute session.

  • Record the behavior of the mouse, typically during the last 4 minutes of the session.

  • Score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing.

  • At the end of the session, remove the mouse, dry it with a towel, and return it to its home cage.

Data Analysis:

  • Compare the duration of immobility, swimming, and climbing between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).[29][30][31] A significant decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 5: Elevated Plus Maze (EPM) in Rats

Rationale: The EPM is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms of the maze, reflecting a reduction in anxiety.[19][25][29][32][33][34]

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated 50 cm above the floor.

Procedure:

  • Habituate the rats to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle to the rats 30-60 minutes before the test.

  • Place each rat in the center of the maze, facing one of the open arms.

  • Allow the rat to explore the maze for a 5-minute session.

  • Record the behavior of the rat using a video tracking system.

  • At the end of the session, return the rat to its home cage.

  • Clean the maze with 70% ethanol between each trial to remove any olfactory cues.[35]

Data Analysis:

  • The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms.[36]

  • Compare these measures between the different treatment groups using an appropriate statistical test (e.g., t-test or ANOVA). An increase in the time spent and entries into the open arms suggests an anxiolytic-like effect.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic approach to the biological evaluation of compounds derived from Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate. By combining in vitro target engagement and cytotoxicity assays with in vivo behavioral models, researchers can effectively identify and characterize promising lead compounds for the development of novel CNS therapeutics.

Further studies may include more detailed pharmacokinetic profiling, investigation of off-target effects, and exploration of the mechanism of action in more complex neuronal systems. The ultimate goal is to translate these preclinical findings into safe and effective treatments for patients suffering from debilitating neurological and psychiatric disorders.

References

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  • ResearchGate. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? Retrieved from [Link]

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  • van Meer, B. J., de Groot, M. W., & Klerks, M. M. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12833. [Link]

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  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 654, 1-34. [Link]

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  • Maze Engineers. (2017). General Guide to Behavioral Testing in Mice. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during the synthesis of this key intermediate. We will explore the mechanistic underpinnings of common synthetic routes, provide in-depth troubleshooting for specific experimental issues, and offer validated protocols to enhance your success.

Section 1: Overview of Synthetic Strategies

The formation of the aryl ether bond between the piperidinol and the fluorophenyl moiety is the crucial step in this synthesis. The most direct and commonly employed method is a Nucleophilic Aromatic Substitution (SNAr) reaction. However, alternative strategies exist and may be considered if the primary route fails.

The primary pathway involves the deprotonation of tert-butyl 4-hydroxypiperidine-1-carboxylate to form an alkoxide, which then acts as a nucleophile, attacking an electron-deficient aromatic ring such as 1,2-difluorobenzene. The fluoride atom, being a moderate leaving group, is displaced. The reaction is driven by the presence of an electron-withdrawing group (in this case, the second fluorine atom) ortho or para to the leaving group, which stabilizes the negatively charged intermediate (the Meisenheimer complex)[1][2].

Synthesis_Overview cluster_start Starting Materials cluster_williamson_steps Williamson Pathway SM1 Tert-butyl 4-hydroxypiperidine-1-carboxylate SNAr Route 1: SNAr Reaction (Direct Coupling) SM1->SNAr Nucleophile Activation Activation of Alcohol (e.g., Tosylation/Mesylation) SM1->Activation SM2 1,2-Difluorobenzene SM2->SNAr Electrophile Williamson Route 2: Williamson Ether Synthesis (Two-Step) Product Tert-butyl 4-(2-fluorophenoxy) piperidine-1-carboxylate SNAr->Product High Atom Economy Substitution Substitution with 2-Fluorophenol Activation->Substitution Substitution->Product Milder Conditions Possible

Caption: High-level overview of primary synthetic routes.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, focusing on the direct SNAr approach.

Question 1: My reaction has stalled, showing low conversion of starting materials by TLC/LC-MS. What are the likely causes?

Answer: Low conversion is typically traced back to one of three critical areas: insufficient deprotonation of the alcohol, poor solvent choice, or inadequate temperature.

  • Causality of Base Selection: The pKa of the hydroxyl group on N-Boc-4-hydroxypiperidine is similar to that of other secondary alcohols, roughly 16-18. For the nucleophilic attack to occur, this proton must be removed to generate the corresponding alkoxide.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often insufficient to fully deprotonate the alcohol, leading to a very slow or stalled reaction.

    • Strong Bases (e.g., NaH, KH, LiHMDS, NaHMDS, t-BuOK): These are required for efficient alkoxide formation. Sodium hydride (NaH) is a common and effective choice. It reacts irreversibly to form the sodium alkoxide and H₂ gas, driving the equilibrium forward. Potassium tert-butoxide (t-BuOK) is also highly effective.

  • The Role of the Solvent: The solvent must be aprotic to avoid quenching the strong base and the alkoxide nucleophile.

    • Polar Aprotic Solvents (DMF, DMSO, NMP, THF): These are essential. Dimethylformamide (DMF) and Tetrahydrofuran (THF) are the most common choices. DMF's high polarity can help solubilize the alkoxide salt and accelerate the reaction. However, it can be difficult to remove during workup and may begin to decompose at high temperatures (>150 °C). THF is an excellent choice for reactions using NaH, but may require slightly higher temperatures or longer reaction times compared to DMF.

  • Temperature: SNAr reactions require significant activation energy to overcome the aromaticity of the benzene ring[3]. Heating is almost always necessary. A typical range is 60-100 °C. If you see no conversion at a lower temperature (e.g., 60 °C), incrementally increasing the temperature to 80 °C or 100 °C can dramatically increase the reaction rate.

Troubleshooting Flowchart:

Troubleshooting_Conversion Start Low Conversion Observed CheckBase Is the base strong enough? (e.g., NaH, t-BuOK) Start->CheckBase CheckSolvent Is the solvent polar, aprotic, and anhydrous? (e.g., DMF, THF) CheckBase->CheckSolvent Yes ActionBase Action: Switch to a stronger base like NaH (60% in oil) or t-BuOK. CheckBase->ActionBase No CheckTemp Is the temperature adequate? (Typically 60-100 °C) CheckSolvent->CheckTemp Yes ActionSolvent Action: Use anhydrous DMF or THF. Ensure all glassware is oven-dried. CheckSolvent->ActionSolvent No ActionTemp Action: Increase temperature incrementally (e.g., from 60°C to 80°C). Monitor by TLC/LC-MS. CheckTemp->ActionTemp No FinalCheck If all are correct, check reagent purity and consider alternative routes. CheckTemp->FinalCheck Yes Success Problem Resolved ActionBase->Success ActionSolvent->Success ActionTemp->Success

Caption: Decision tree for troubleshooting low reaction conversion.

Question 2: I'm seeing a major side product that I can't identify. What are the possibilities?

Answer: Side product formation often arises from the reactivity of the starting materials or intermediates under the strong basic conditions used.

  • Boc-Deprotection: The tert-butoxycarbonyl (Boc) protecting group is known to be labile to strong acid, but it can also be cleaved under certain basic or nucleophilic conditions, especially at elevated temperatures. If your reaction is run too hot or for too long, you may see the formation of 4-(2-fluorophenoxy)piperidine. This impurity can be difficult to separate from the desired product due to similar polarities.

    • Solution: Use the minimum temperature required for a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessively long reaction times.

  • Elimination: While less common for this specific substrate, strong bases can potentially promote elimination from the piperidine ring, although this is structurally unlikely to be a major pathway.

  • Reaction with Solvent: At high temperatures, strong bases like NaH can deprotonate DMF, leading to side reactions and a darkening of the reaction mixture.

    • Solution: If using DMF, maintain the temperature below 120 °C. If higher temperatures are needed, consider switching to a more stable solvent like DMSO or NMP.

Question 3: Would an alternative synthetic route provide a better yield?

Answer: Yes. If the direct SNAr route proves problematic, a two-step Williamson ether synthesis approach is an excellent alternative. This method decouples the alcohol activation from the nucleophilic substitution.

  • Activation of the Alcohol: Convert the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate into a better leaving group, such as a tosylate or mesylate. This is typically done by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.[4][5]

  • Substitution: React the resulting tosylate/mesylate intermediate with 2-fluorophenol in the presence of a moderate base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, acetonitrile).

Advantages: This route avoids the use of very strong bases like NaH in the final step, potentially reducing side reactions like Boc-deprotection. The conditions for the second step are generally milder. Disadvantages: It adds an extra step to the synthesis, which reduces the overall atom economy and may lower the total yield if the activation step is not efficient. The tosylation of the secondary alcohol can sometimes be sluggish.[4][5]

Section 3: Optimized Experimental Protocols & Data

Protocol 1: Optimized SNAr Synthesis

This protocol is a robust starting point for the direct coupling reaction.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq, e.g., 5.0 g) .[6]

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting material) via syringe. Stir the mixture under a nitrogen atmosphere until all solids dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should be a slightly cloudy slurry.

  • Aryl Halide Addition: Add 1,2-difluorobenzene (1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress every 2-4 hours by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction to room temperature. Very carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product (typically a brown or yellow oil) can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity). The desired product is typically a white solid or colorless oil upon isolation.

Data Summary: Comparison of Reaction Conditions
ParameterCondition 1 (Recommended)Condition 2 (Alternative)Condition 3 (Milder)Rationale & Comments
Base NaH (1.2 eq)t-BuOK (1.2 eq)K₂CO₃ (2.0 eq)NaH and t-BuOK are strong enough for full deprotonation. K₂CO₃ is often too weak.
Solvent Anhydrous DMFAnhydrous THFAnhydrous AcetonitrileDMF and THF are optimal. Acetonitrile is usually used in the Williamson variant.
Temperature 80 °C66 °C (reflux)82 °C (reflux)Temperature is critical. 80 °C is a good starting point for the SNAr.
Typical Yield 60-80%55-75%<20% (for SNAr)Yields are highly dependent on conditions and purity of reagents.
Pros Reliable, well-establishedEasy to handle solid baseMilder, good for WilliamsonNaH provides an irreversible deprotonation.
Cons Pyrophoric, requires careCan promote side reactionsIneffective for direct SNArCareful quenching of NaH is essential for safety.

References

  • Wang, M., Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate Publication. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. ResearchGate. [Link]

  • Khan Academy. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Boc Protected Piperidine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-Boc protected piperidine ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. By understanding the underlying mechanisms, you can effectively troubleshoot and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis of an N-Boc protected piperidinol is giving a low yield. What are the likely causes?

A1: Low yields in this reaction are often attributable to several factors, primarily related to the inherent competition between substitution (SN2) and elimination (E2) pathways, as well as suboptimal reaction conditions.

  • Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric bulk.[1][2] If either your N-Boc piperidinol alkoxide or your alkyl halide is sterically hindered (e.g., a secondary or tertiary alkyl halide), the E2 elimination pathway will be favored, leading to the formation of an alkene byproduct instead of the desired ether.[2][3]

  • Base Strength and Type: The choice of base is critical. A very strong base can favor the E2 elimination pathway.[2] While a strong base is necessary to deprotonate the alcohol to form the reactive alkoxide, an excessively strong or bulky base can preferentially abstract a proton from the alkyl halide, leading to elimination.[4] Common bases used include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide.[3][4]

  • Reaction Temperature: Higher reaction temperatures can favor the elimination reaction over substitution.[1][5] It is often beneficial to start the reaction at a lower temperature and gradually warm it if necessary.

  • Incomplete Deprotonation: Insufficient deprotonation of the piperidinol will result in unreacted starting material. Ensure you are using at least a stoichiometric amount of a sufficiently strong base. Sodium hydride is a popular choice as it irreversibly deprotonates the alcohol, driving the formation of the alkoxide.[4]

Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize this elimination side reaction?

A2: The formation of an alkene is a classic E2 elimination side product in Williamson ether synthesis.[2] Here’s how to suppress it:

  • Optimize Your Alkyl Halide: Whenever possible, use a primary alkyl halide or a methyl halide.[1] These are much less prone to elimination reactions. If you must use a secondary halide, expect some elimination and optimize other conditions to minimize it. Tertiary halides are generally unsuitable for this reaction.[1]

  • Control the Temperature: Running the reaction at the lowest effective temperature will favor the SN2 pathway.[5] Consider starting at 0 °C or even lower, and only warming as needed to drive the reaction to completion.

  • Choice of Base and Solvent: Use a non-bulky, strong base like NaH or KH.[3] Polar aprotic solvents like DMF or DMSO can help to solvate the cation of the alkoxide, making the oxygen anion more nucleophilic and favoring the SN2 reaction.[3]

Q3: I suspect my N-Boc protecting group is being cleaved during the reaction. Is this possible under basic conditions?

A3: While the N-Boc (tert-butoxycarbonyl) group is generally stable to basic conditions, it is not completely immune, especially under harsh conditions.[6]

  • Thermal Instability: At elevated temperatures, the Boc group can become thermally unstable, leading to deprotection.[7] This is a more significant concern if your reaction requires high heat for an extended period.

  • Strongly Basic/Nucleophilic Conditions: While typically removed with acid, some very strong bases or nucleophiles, particularly in combination with heat, could potentially lead to cleavage of the Boc group. However, this is less common than thermal decomposition under typical Williamson ether synthesis conditions.

If you suspect N-Boc cleavage, you will likely observe the formation of the unprotected piperidine ether or subsequent side products from the reaction of the newly formed secondary amine.

Q4: I am seeing an unexpected N-alkylated byproduct. How is this happening?

A4: The formation of an N-alkylated byproduct indicates that the piperidine nitrogen has become nucleophilic at some point during the synthesis. This can occur via two main pathways:

  • Deprotection and Subsequent Alkylation: If the N-Boc group is cleaved, the resulting secondary amine is a potent nucleophile and can react with the alkyl halide present in the reaction mixture. This will lead to the formation of an N-alkylated piperidine ether.

  • Direct N-Alkylation (less common with Boc protection): While the N-Boc group significantly reduces the nucleophilicity of the piperidine nitrogen, under certain conditions, direct reaction with a highly reactive electrophile might be possible, though this is generally not a major pathway.

To avoid N-alkylation, ensure the stability of the N-Boc group by maintaining moderate reaction temperatures and avoiding unnecessarily harsh basic conditions.[7]

Troubleshooting Guides

Problem 1: Low Conversion of N-Boc Piperidinol
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Deprotonation Use a stronger base (e.g., NaH, KH) and ensure anhydrous conditions.The alkoxide is the active nucleophile in the Williamson ether synthesis. Incomplete formation will lead to unreacted starting material.[4]
Poor Solubility Choose a solvent in which both the alkoxide and the alkyl halide are soluble (e.g., DMF, DMSO).For an SN2 reaction to occur, the reactants must be in the same phase to collide effectively.[3]
Degraded Reagents Use freshly opened or purified alkyl halide and ensure the base has not been deactivated by moisture.Reagent quality is paramount for reproducible results. For instance, Boc anhydride can hydrolyze, reducing its effectiveness in protection steps.[7]
Problem 2: Formation of Elimination Byproduct (Alkene)
Potential Cause Troubleshooting Step Scientific Rationale
Sterically Hindered Alkyl Halide Switch to a primary or methyl halide if the synthesis allows.The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[1][2]
High Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C to room temperature).Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures favor the SN2 pathway.[8]
Bulky or Excessively Strong Base Use a non-bulky strong base like NaH.Bulky bases can preferentially act as a base rather than facilitating the nucleophilic attack of the alkoxide.[2]

Experimental Protocols

General Protocol for N-Boc Piperidine Ether Synthesis (Williamson Ether Synthesis)
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-Boc protected piperidinol.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.[4]

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkyl Halide Addition: Slowly add the alkyl halide (1.0-1.2 equivalents) via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied, but be mindful of potential side reactions.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Desired SN2 Pathway vs. Competing E2 Elimination

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Pathways cluster_3 Products N-Boc-Piperidinol N-Boc-Piperidinol Alkoxide Alkoxide N-Boc-Piperidinol->Alkoxide + Base Alkyl_Halide Alkyl_Halide SN2 SN2 Alkoxide->SN2 + Alkyl Halide E2 E2 Alkoxide->E2 + Alkyl Halide Desired_Ether Desired_Ether SN2->Desired_Ether Alkene_Byproduct Alkene_Byproduct E2->Alkene_Byproduct

Caption: Desired SN2 vs. E2 side reaction.

Troubleshooting Workflow for Low Yield

G Start Low Yield Check_SM Starting Material Recovered? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM Yes No_SM No Check_SM->No_SM No Incomplete_Deprotonation Incomplete Deprotonation - Use stronger base - Anhydrous conditions Yes_SM->Incomplete_Deprotonation Byproduct Byproducts Observed? No_SM->Byproduct Yes_Byproduct Yes Byproduct->Yes_Byproduct Yes No_Byproduct No Byproduct->No_Byproduct No Alkene Alkene Byproduct - Lower temperature - Use primary halide Yes_Byproduct->Alkene Elimination Deprotection Deprotection/N-Alkylation - Lower temperature Yes_Byproduct->Deprotection N-Boc Cleavage Decomposition Product Decomposition - Milder workup - Check stability No_Byproduct->Decomposition

Caption: Troubleshooting low yield in ether synthesis.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Green Chemistry. (n.d.). In situ Fmoc removal. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • National Institutes of Health. (2023, December 9). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 4-(2-fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-(2-fluorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully employing this versatile building block in your synthetic endeavors. Here, we will move beyond generic protocols to address the specific challenges and nuances presented by the electronic properties of this fluorinated amine.

Introduction: Understanding the Reactivity of 4-(2-fluorophenoxy)piperidine

4-(2-fluorophenoxy)piperidine is a valuable secondary amine building block in medicinal chemistry. However, the presence of the electron-withdrawing 2-fluorophenoxy group can significantly impact its reactivity in common cross-coupling reactions like the Buchwald-Hartwig amination. The fluorine atom decreases the nucleophilicity of the piperidine nitrogen, making C-N bond formation more challenging compared to its non-fluorinated or electron-rich counterparts. This guide will provide you with the necessary knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with 4-(2-fluorophenoxy)piperidine sluggish or failing?

A1: The primary reason for low reactivity is the reduced nucleophilicity of the piperidine nitrogen due to the electron-withdrawing effect of the 2-fluorophenyl group. This slows down the crucial amine coordination and deprotonation steps within the palladium catalytic cycle. To overcome this, careful selection of the catalyst system (ligand and palladium precursor), base, and solvent is critical.

Q2: What are the most common side reactions to watch out for?

A2: The most prevalent side reactions include:

  • Hydrodehalogenation of the aryl halide starting material.

  • Homocoupling of the aryl halide.

  • Decomposition of the starting materials or product under harsh basic conditions. The fluorine substituent can make the molecule more susceptible to base-mediated degradation at elevated temperatures.[1]

Q3: Can I use Suzuki-Miyaura coupling to form a C-C bond with a derivative of 4-(2-fluorophenoxy)piperidine?

A3: While this guide focuses on C-N coupling, it's worth noting that Suzuki-Miyaura reactions are a cornerstone for C-C bond formation.[2] If you have a derivative of 4-(2-fluorophenoxy)piperidine that is a halide or triflate, you can couple it with a boronic acid or ester. The key parameters to optimize for a successful Suzuki coupling include the palladium catalyst, ligand, base, and solvent system.[2][3]

Troubleshooting Guide

Issue 1: Low to No Conversion of Starting Materials

Potential Cause Troubleshooting Step Scientific Rationale
Insufficiently Active Catalyst Switch to a more electron-rich and sterically hindered ligand such as tBuDavePhos, RuPhos, or XPhos.[4][5]Bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition and reductive elimination steps.[4][6]
Base is Too Weak Use a strong, non-nucleophilic base like NaOtBu or K3PO4.A strong base is required to efficiently deprotonate the less nucleophilic amine, forming the palladium-amido complex necessary for reductive elimination.
Reaction Temperature is Too Low Increase the reaction temperature, potentially using a higher-boiling solvent like xylene or employing microwave irradiation.[5][7]Many Buchwald-Hartwig couplings, especially with challenging substrates, require elevated temperatures to overcome the activation energy barriers of the catalytic cycle.[5][7]
Poor Solubility of Reagents Screen alternative solvents such as toluene, xylene, or 1,4-dioxane to ensure all components are fully dissolved at the reaction temperature.Insoluble reagents can lead to poor reaction kinetics and incomplete conversion.

Issue 2: Significant Formation of Hydrodehalogenation Byproduct

Potential Cause Troubleshooting Step Scientific Rationale
Presence of Water Ensure anhydrous conditions by using dry solvents and reagents.Water can act as a proton source, leading to the undesired hydrodehalogenation of the aryl halide.
β-Hydride Elimination This is less of a concern with 4-(2-fluorophenoxy)piperidine as it lacks β-hydrogens on the nitrogen substituent. However, if other amines are present as impurities, this could be a factor.N/A

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Potential Cause Troubleshooting Step Scientific Rationale
High Reaction Temperature Lower the reaction temperature and extend the reaction time.While heat is often necessary, excessive temperatures can lead to catalyst decomposition.
Inappropriate Ligand Use a bulky biarylphosphine ligand that stabilizes the palladium center.[4][6]These ligands create a protective steric environment around the palladium, preventing aggregation and decomposition.

Recommended Starting Conditions for Buchwald-Hartwig Amination

Based on successful couplings of similar heterocyclic amines, the following table provides a robust set of starting conditions for the reaction of 4-(2-fluorophenoxy)piperidine with an aryl or heteroaryl bromide.

Parameter Recommended Condition Rationale
Palladium Precursor Pd(dba)2 (5-10 mol%)A reliable source of Pd(0) upon ligand coordination.
Ligand tBuDavePhos (10-20 mol%)A bulky, electron-rich ligand shown to be effective for coupling with heterocyclic amines.[5]
Base NaOtBu or K3PO4 (2.0 equivalents)Strong, non-nucleophilic bases to facilitate amine deprotonation.
Solvent Toluene or XyleneHigh-boiling, non-polar solvents that are generally effective for Buchwald-Hartwig reactions.[8]
Temperature 90-120 °C (conventional heating) or 160 °C (microwave)Elevated temperatures are often required for challenging couplings.[5][7]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the palladium catalyst and phosphine ligand.

Experimental Protocol: Buchwald-Hartwig Coupling of 4-(2-fluorophenoxy)piperidine with 4-Bromo-1H-pyrazole

This protocol is adapted from a similar reported procedure and serves as an excellent starting point for your optimization.[7][9]

  • Reaction Setup: To a dry microwave vial equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 eq), Pd(dba)2 (0.10 eq), and tBuDavePhos (0.20 eq).

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add xylene (to make a ~0.1 M solution), 4-(2-fluorophenoxy)piperidine (1.2 eq), and NaOtBu (2.0 eq).

  • Reaction: Heat the reaction mixture to 120 °C with stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex L-Pd(II)(Ar)(X) oxidative_addition->pdII_complex amine_coordination Amine Coordination & Deprotonation pdII_complex->amine_coordination R2NH, Base amido_complex L-Pd(II)(Ar)(NR2) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Start check_conversion Low/No Conversion? start->check_conversion increase_temp Increase Temperature/ Use Microwave check_conversion->increase_temp Yes check_side_products Side Products? check_conversion->check_side_products No change_ligand Switch to Bulky, Electron-Rich Ligand increase_temp->change_ligand change_base Use Stronger Base (NaOtBu, K3PO4) change_ligand->change_base change_base->check_conversion hydrodehalogenation Hydrodehalogenation? check_side_products->hydrodehalogenation Yes success Successful Reaction check_side_products->success No use_anhydrous Ensure Anhydrous Conditions hydrodehalogenation->use_anhydrous Yes catalyst_decomp Catalyst Decomposition? hydrodehalogenation->catalyst_decomp No use_anhydrous->start lower_temp Lower Temperature/ Extend Time catalyst_decomp->lower_temp Yes end End catalyst_decomp->end No lower_temp->start

Sources

Technical Support Center: Scaling Up the Synthesis of Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of this important piperidine derivative.

Introduction

Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutically active compounds. Its preparation typically involves a Williamson ether synthesis, a robust and well-established method for forming carbon-oxygen bonds.[1][2] However, scaling up this reaction from the bench to pilot or production scale can present unique challenges. This guide provides a comprehensive framework for a successful and efficient scale-up, focusing on practical solutions and the underlying chemical principles.

Proposed Synthetic Workflow

The synthesis proceeds via a nucleophilic aromatic substitution (SNAAr) reaction, a variation of the Williamson ether synthesis, where the alkoxide of tert-butyl 4-hydroxypiperidine-1-carboxylate attacks an activated aryl fluoride.

Synthesis_Workflow A Starting Materials B Reaction Setup (Inert Atmosphere) A->B Reagents & Solvents C Reaction (Heating) B->C Controlled Conditions D Work-up (Quenching & Extraction) C->D Reaction Completion E Purification (Crystallization/Chromatography) D->E Crude Product F Final Product (Characterization) E->F Pure Product Troubleshooting_Guide Problem Problem Encountered LowYield Low Yield Problem->LowYield IncompleteReaction Incomplete Reaction Problem->IncompleteReaction Byproducts Formation of Byproducts Problem->Byproducts PurificationIssues Purification Difficulties Problem->PurificationIssues Cause1 Possible Causes: - Incomplete deprotonation - Insufficient reaction time/temp - Moisture in reagents/solvents LowYield->Cause1 Cause2 Possible Causes: - Low reaction temperature - Short reaction time - Poor quality reagents IncompleteReaction->Cause2 Cause3 Possible Causes: - Side reactions (e.g., elimination) - Impurities in starting materials - Overheating Byproducts->Cause3 Cause4 Possible Causes: - Product is an oil - Co-eluting impurities - Product instability PurificationIssues->Cause4 Solution1 Solutions: - Use fresh, high-purity base - Ensure anhydrous conditions - Increase reaction time/temp Cause1->Solution1 Solution2 Solutions: - Increase reaction temperature - Extend reaction time - Verify reagent purity Cause2->Solution2 Solution3 Solutions: - Optimize reaction temperature - Purify starting materials - Use a milder base Cause3->Solution3 Solution4 Solutions: - Try different crystallization solvents - Optimize chromatography conditions - Handle product with care Cause4->Solution4

Sources

Validation & Comparative

The Tale of Two Rings: A Comparative Guide to Piperidine and Piperazine Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted protein degradation, the success of a Proteolysis Targeting Chimera (PROTAC) is not merely dictated by the choice of its warhead and E3 ligase ligand. The linker, the often-underestimated bridge between these two functional ends, plays a pivotal role in orchestrating the intricate dance of ternary complex formation, ubiquitination, and ultimately, the degradation of the protein of interest (POI).[1] Among the diverse repertoire of linker motifs, saturated heterocycles like piperidine and piperazine have emerged as popular choices for imparting rigidity and favorable physicochemical properties.[2][3]

This guide provides an in-depth, objective comparison of piperidine and piperazine linkers, moving beyond anecdotal evidence to dissect the causal relationships between their structural nuances and the overall efficacy of PROTACs. We will explore how the subtle difference of a single nitrogen atom profoundly influences a PROTAC's journey from a synthesized molecule to an effective protein degrader, supported by established principles and illustrative data.

At the Crossroads of Design: Why Choose Between Piperidine and Piperazine?

The selection of a linker is a critical optimization step in PROTAC design, often following a "trial and error" approach.[2] However, a rational, data-driven strategy can significantly accelerate the identification of potent degraders. Piperidine and piperazine are frequently employed to transition from flexible alkyl and PEG linkers to more rigid structures.[2][3] This rigidity can pre-organize the PROTAC into a conformation conducive to ternary complex formation, thereby reducing the entropic penalty of binding and potentially enhancing selectivity.[1]

The core of our comparison lies in the fundamental structural and physicochemical differences between these two six-membered rings.

A Deep Dive into Physicochemical Properties and Their Biological Implications

The introduction of a piperidine or piperazine ring into a linker does more than just alter its shape; it fundamentally changes the molecule's interaction with its biological environment.

Basicity and Protonation State: The Solubility Switch

A key differentiator is the number of basic nitrogen atoms. Piperidine has one, while piperazine has two. This has significant implications for the PROTAC's protonation state at physiological pH.[4]

  • Piperazine: With two nitrogen atoms, piperazine can be mono- or di-protonated. This offers a powerful tool to enhance the aqueous solubility of often large and greasy PROTAC molecules.[5][6] However, the pKa of piperazine is highly sensitive to its chemical environment. Neighboring electron-withdrawing groups, such as an amide bond, can significantly lower the pKa, potentially diminishing the desired solubility-enhancing effect at physiological pH.[1][7]

  • Piperidine: Being a secondary amine, piperidine is also basic and can be protonated to improve solubility. However, its single basic center offers less opportunity for protonation-based solubility enhancement compared to piperazine.

This difference in protonation potential is a critical consideration for oral bioavailability. For instance, the successful oral estrogen receptor degrader ARV-471 (Vepdegestrant) incorporates a piperidine-piperazine linker, which is believed to contribute to its favorable pharmacokinetic (PK) properties by providing a site for protonation.[5]

Lipophilicity and Permeability: A Balancing Act

The addition of a second nitrogen atom makes piperazine inherently more polar and less lipophilic than piperidine.[8] This has a direct impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the PROTAC.

  • Piperazine: The increased polarity generally leads to higher aqueous solubility and can facilitate renal clearance.[8] However, this can be a double-edged sword, as excessive polarity may hinder cell membrane permeability.

  • Piperidine: The more lipophilic nature of piperidine may result in better membrane permeability and oral absorption.[8]

The optimal balance between solubility and permeability is crucial for a PROTAC's success and must be empirically determined for each target and chemical series.

The Heart of the Matter: Impact on Ternary Complex Formation and Degradation Efficacy

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein. The linker is a key determinant of the stability and productivity of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][9]

Conformational Rigidity and Cooperativity

Both piperidine and piperazine introduce a degree of rigidity into the linker, which can be advantageous.[1][5] Flexible linkers can adopt a multitude of conformations, some of which may be unproductive for ternary complex formation. By constraining the available conformational space, rigid linkers can:

  • Pre-organize the PROTAC: This reduces the entropic cost of binding to both the POI and the E3 ligase, potentially leading to a more stable ternary complex.[1]

  • Improve Selectivity: A rigid linker may favor a specific orientation of the POI and E3 ligase that is productive for ubiquitination, while disfavoring off-target interactions.[1]

The stability of the ternary complex is often described by a cooperativity factor (α), which quantifies the extent to which the binding of the first protein enhances or diminishes the binding of the second. A well-designed rigid linker can facilitate positive cooperativity, where favorable protein-protein interactions between the POI and E3 ligase stabilize the ternary complex.[1]

While direct comparative data for piperidine vs. piperazine linkers in the same PROTAC backbone is scarce in the literature, we can infer their potential impact. The slightly different bond angles and conformational preferences of the two rings can lead to distinct spatial arrangements of the warhead and E3 ligase ligand, which in turn can dramatically affect the geometry and stability of the ternary complex.

Illustrative Data: A Hypothetical Head-to-Head Comparison

To illustrate the potential differences in efficacy, let's consider a hypothetical case study of two PROTACs targeting the same POI and recruiting the same E3 ligase, differing only in the linker.

Parameter PROTAC-Piperidine PROTAC-Piperazine Rationale for Expected Outcome
Aqueous Solubility ModerateHighThe second nitrogen in piperazine allows for greater protonation and hydrophilicity.[5][6][8]
Cell Permeability (PAMPA) HighModerateThe higher lipophilicity of the piperidine linker may favor passive diffusion across cell membranes.[8]
Ternary Complex Stability (SPR/ITC) May varyMay varyDependent on the specific POI-E3 ligase pair and the optimal linker geometry. A subtle change in linker conformation can significantly impact cooperativity.[1]
Degradation Potency (DC50) Potentially lowerPotentially higherImproved solubility of the piperazine PROTAC could lead to higher intracellular concentrations, resulting in a lower DC50, assuming a stable ternary complex is formed.
Maximum Degradation (Dmax) May be limited by solubilityPotentially higherHigher solubility could overcome limitations in achieving the necessary intracellular concentrations for maximal degradation.
Oral Bioavailability ModeratePotentially higherEnhanced solubility is a key factor in improving oral bioavailability.[5]

Experimental Workflows for Comparative Evaluation

To empirically determine the superior linker for a given PROTAC series, a systematic evaluation is necessary. The following experimental protocols provide a framework for a robust head-to-head comparison.

Diagram of the PROTAC Evaluation Workflow

PROTAC_Evaluation_Workflow cluster_synthesis Synthesis & Physicochemical Profiling cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_pk In Vivo Evaluation synthesis Synthesize PROTACs (Piperidine vs. Piperazine Linker) solubility Aqueous Solubility Assay synthesis->solubility permeability PAMPA Permeability Assay synthesis->permeability spr SPR/BLI for Ternary Complex Kinetics synthesis->spr target_engagement NanoBRET™ Target Engagement synthesis->target_engagement itc ITC for Thermodynamics degradation Western Blot / HiBiT Assay (DC50 & Dmax) target_engagement->degradation pk_study Pharmacokinetic Studies degradation->pk_study

Sources

A Comparative Guide to the In Vitro Metabolic Stability of Fluorophenoxy Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic fate is a pivotal determinant of success. The susceptibility of a compound to biotransformation, largely orchestrated by enzymes in the liver, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[3] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling chemists to prioritize compounds with favorable pharmacokinetic properties for further development.[4]

The fluorophenoxy piperidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds targeting a wide array of biological targets. The piperidine ring offers a versatile, three-dimensional structure that can enhance druggability and improve ADME properties.[5] The strategic incorporation of a fluorophenoxy group allows for fine-tuning of these properties. Fluorine, with its high electronegativity and small size, can profoundly alter a molecule's electronic properties, lipophilicity, and, most importantly, its resistance to metabolic breakdown.[6] By blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, fluorine can significantly enhance a compound's metabolic stability and prolong its duration of action.[7][8]

This guide provides an in-depth comparison of the in vitro metabolic stability of fluorophenoxy piperidine compounds. We will explore the key experimental assays used for this assessment, delve into the structural factors that govern stability, and present detailed, field-proven protocols to ensure the generation of reliable and reproducible data.

Factors Influencing the Metabolic Stability of Fluorophenoxy Piperidine Scaffolds

The metabolic stability of this scaffold is not monolithic; it is a nuanced property governed by the interplay of several structural features.

  • Position of Fluorine on the Phenoxy Ring: The location of the fluorine atom is critical. Placing a fluorine atom at a position susceptible to aromatic hydroxylation (a common metabolic pathway) can effectively "shield" the molecule from enzymatic attack.[7] For example, para-fluorination often blocks oxidation at that position, which can be a metabolic "soft spot" for unsubstituted phenyl rings.[9] This forces metabolism to occur at other, potentially less favorable, sites, thereby slowing the overall rate of clearance.

  • Substitution on the Piperidine Ring: The piperidine ring itself is a site for potential metabolism. The metabolic stability of the piperidine scaffold is strongly dependent on the functionalization at positions adjacent to the nitrogen atom.[5] Common metabolic pathways for piperidine-containing drugs include N-dealkylation, ring α-oxidation to lactams, and ring-opening reactions.[10][11] Introducing substituents, especially on the carbons alpha to the nitrogen, can sterically hinder the approach of metabolizing enzymes and improve stability.[12]

  • Nature of the Linker and Piperidine Nitrogen Substituent: For many 4-aminopiperidine derivatives, N-dealkylation is a predominant metabolic pathway, often mediated by CYP3A4.[10][13] The nature of the N-alkyl or N-aryl substituent can dramatically influence the rate of this reaction. Bulky or electron-withdrawing groups can decrease the rate of N-dealkylation, enhancing overall stability.

Key In Vitro Assays for Comparative Assessment

To quantitatively compare the metabolic stability of different fluorophenoxy piperidine analogs, two primary in vitro systems are employed: liver microsomes and hepatocytes.[4][14]

  • Liver Microsomal Stability Assay: This is a high-throughput screen that utilizes subcellular fractions of the liver (microsomes) containing the majority of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family.[15][16] This assay is excellent for identifying compounds susceptible to CYP-mediated oxidative metabolism and provides a measure of intrinsic clearance (Clint).[14]

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more comprehensive and physiologically relevant model.[17] Hepatocytes contain both Phase I and Phase II (conjugative) enzymes, as well as the necessary cofactors and drug transporters.[18] This allows for a broader assessment of a compound's overall cellular metabolism and can reveal metabolic pathways not captured by microsomal assays.[14]

Below is a workflow diagram illustrating the general process for a microsomal stability assay.

G cluster_prep Preparation Phase cluster_inc Incubation Phase (37°C) cluster_analysis Analysis Phase prep_cpd Prepare Test Compound Stock Solution (DMSO) pre_inc Pre-incubate Microsomes, Buffer, and Test Compound prep_cpd->pre_inc prep_mic Thaw Liver Microsomes (Human, Rat, etc.) prep_mic->pre_inc prep_buffer Prepare Incubation Buffer (e.g., Phosphate Buffer, MgCl2) prep_buffer->pre_inc prep_nadph Prepare NADPH Cofactor Solution initiate Initiate Reaction (Add NADPH) prep_nadph->initiate pre_inc->initiate After 5 min pre-warming sampling Collect Samples at Time Points (t=0, 5, 15, 30, 45 min) initiate->sampling quench Terminate Reaction (Add Cold Acetonitrile + Internal Standard) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining, t1/2, and Clint analyze->calc

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Comparative Stability Data: A Structure-Activity Relationship (SAR) Analysis

To illustrate the impact of structural modifications, we present hypothetical but realistic experimental data for a series of fluorophenoxy piperidine analogs. The stability of these compounds was assessed using human liver microsomes (HLM). The key parameters measured are the in vitro half-life (t½), which is the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), which is the rate of metabolism normalized to the amount of microsomal protein.[19]

Table 1: Comparative Metabolic Stability of Fluorophenoxy Piperidine Analogs in Human Liver Microsomes

Compound IDR1 (Phenoxy Ring)R2 (Piperidine N)t½ (min)Clint (µL/min/mg protein)Stability Classification
Cmpd-1 H-CH312.5110.9High Clearance
Cmpd-2 4-Fluoro-CH335.239.5Moderate Clearance
Cmpd-3 2-Fluoro-CH328.948.1Moderate Clearance
Cmpd-4 4-Fluoro-CH(CH3)2> 60< 23.1Low Clearance
Cmpd-5 4-Fluoro-Cyclopropyl55.625.0Low Clearance

Analysis and Interpretation:

  • Impact of Fluorination (Cmpd-1 vs. Cmpd-2): The introduction of a fluorine atom at the para-position of the phenoxy ring (Cmpd-2) resulted in a nearly 3-fold increase in metabolic half-life and a corresponding decrease in intrinsic clearance compared to the non-fluorinated parent compound (Cmpd-1). This strongly suggests that the para-position was a primary site of metabolism (a "metabolic hotspot") in Cmpd-1, and its blockage by fluorine significantly improved stability.[9]

  • Positional Isomer Effects (Cmpd-2 vs. Cmpd-3): Placing the fluorine at the ortho-position (Cmpd-3) also improved stability over the parent compound but was less effective than para-substitution. This indicates that while ortho-hydroxylation may occur, it is a less significant metabolic pathway than para-hydroxylation for this scaffold.

  • Impact of N-Substitution (Cmpd-2 vs. Cmpd-4 & Cmpd-5): Replacing the N-methyl group of Cmpd-2 with a bulkier isopropyl group (Cmpd-4) led to a dramatic increase in stability, pushing the half-life beyond the 60-minute duration of the assay. This is a classic strategy to hinder N-dealkylation, a common metabolic route for piperidines.[10] The smaller but still sterically demanding cyclopropyl group (Cmpd-5) also conferred a significant stability enhancement.

This SAR data provides a clear, actionable roadmap for medicinal chemists: to enhance the metabolic stability of this series, focus on para-fluorination of the phenoxy ring and introduce steric bulk on the piperidine nitrogen.

Detailed Experimental Protocols

Adherence to a robust, validated protocol is essential for generating high-quality, comparable data.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to determine the rate of disappearance of a test compound over time in the presence of HLM.

1. Materials and Reagents:

  • Test Compounds (10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier, stored at -80°C)[14]

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]

  • Termination Solution: Cold Acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • Control Compounds: Verapamil (high clearance) and Diazepam (low clearance).[14]

2. Experimental Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.[14]

  • Aliquot Master Mix: Add the master mix to a 96-well plate.

  • Prepare Compound Plate: In a separate 96-well plate, dilute the 10 mM test compound stocks to an intermediate concentration.

  • Initiate Pre-incubation: Transfer a small volume of the diluted test compound to the master mix plate to achieve a final test compound concentration of 1-3 µM.[14] Mix and pre-incubate for 5 minutes at 37°C with gentle agitation. This step acclimates the enzyme and compound to the reaction temperature.[21]

  • Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.[15] The T=0 sample is taken immediately by transferring an aliquot into a 96-well plate containing the cold termination solution. This "zero time point" represents 100% of the initial compound concentration.[21]

  • Time-Point Sampling: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots from the reaction plate to wells containing the termination solution.[14]

  • Sample Processing: Once all time points are collected, seal the termination plate and centrifuge at high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[21]

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method.[22] The method should be optimized to quantify the peak area of the parent compound and the internal standard.

3. Self-Validating Controls:

  • Minus-Cofactor Control: For each compound, run a parallel incubation at the final time point without adding the NADPH cofactor.[15] Significant compound loss in this control suggests non-enzymatic degradation or instability in the buffer.

  • Positive Controls: Include high and low clearance compounds (e.g., Verapamil, Diazepam) in every assay run to ensure the microsomal batch is performing as expected.[14]

Protocol 2: Suspension Hepatocyte Stability Assay

This protocol assesses metabolism in a more complete cellular system.

1. Materials and Reagents:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Culture Media (pre-warmed to 37°C)[23]

  • Test Compounds (10 mM in DMSO)

  • Termination Solution: Cold Acetonitrile with Internal Standard (IS).

  • Control Compounds: Testosterone (Phase I metabolism) and 7-Hydroxycoumarin (Phase II metabolism).

2. Experimental Procedure:

  • Thaw Hepatocytes: Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath.[23] Transfer the cells into pre-warmed culture media and centrifuge gently to pellet the cells and remove cryoprotectant.

  • Determine Cell Viability: Resuspend the cell pellet and determine the cell concentration and viability (e.g., using Trypan Blue exclusion). Viability should typically be >80%.

  • Prepare Cell Suspension: Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 million viable cells/mL) in culture media.

  • Initiate Reaction: Add a small volume of test compound stock to the cell suspension (final concentration typically 1 µM) in a shaking water bath at 37°C.[18]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension and immediately add it to the cold termination solution.[17]

  • Sample Processing & Analysis: Vigorously mix the terminated samples to ensure cell lysis. Centrifuge to pellet cell debris and analyze the supernatant by LC-MS/MS as described in the microsomal assay protocol.[18]

Data Analysis and Calculation

The primary data from the LC-MS/MS is the peak area ratio (parent compound peak area / internal standard peak area).

  • Calculate Percent Remaining:

    • Percent Remaining at time t = (Peak Area Ratio at time t / Peak Area Ratio at t=0) * 100

  • Determine the Half-Life (t½):

    • Plot the natural logarithm (ln) of the Percent Remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • t½ = -0.693 / slope

  • Calculate Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein)

The relationship between these parameters is visualized below.

G Data LC-MS/MS Data (Peak Area Ratios) Plot Plot ln(% Remaining) vs. Time Data->Plot Data Processing Slope Calculate Slope (k) of the linear fit Plot->Slope Linear Regression Thalf Calculate Half-Life (t½) t½ = -0.693 / k Slope->Thalf Calculation Clint Calculate Intrinsic Clearance (Clint) Clint ∝ 1 / t½ Thalf->Clint Calculation

Caption: From raw data to key metabolic stability parameters.

Conclusion and Future Directions

The in vitro metabolic stability of fluorophenoxy piperidine compounds is a multi-faceted property that can be rationally optimized through systematic structural modification. As demonstrated, the strategic placement of fluorine atoms to block metabolic hotspots and the modulation of substituents on the piperidine nitrogen to hinder enzymatic attack are powerful strategies for enhancing compound half-life.

The robust and reproducible protocols for microsomal and hepatocyte stability assays detailed in this guide provide the necessary framework for researchers to generate high-quality, comparative data. This data, in turn, empowers project teams to make informed decisions, selecting drug candidates with a higher probability of demonstrating a favorable pharmacokinetic profile in vivo. By integrating these principles and practices early in the drug discovery process, the development of safer and more effective medicines can be significantly accelerated.

References

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed Source: PubMed URL: [Link]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC Source: NIH URL: [Link]

  • Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

  • Title: Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed Source: PubMed URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC Source: PubMed Central URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: protocols.io URL: [Link]

  • Title: Hepatocyte Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes Source: RSC Publishing URL: [Link]

  • Title: Cytochrome P450 (CYP) Inhibition assay (IC50) Source: Evotec URL: [Link]

  • Title: Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability Source: eScholarship.org URL: [Link]

  • Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed Source: PubMed URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: How Is Fluorine Used in the Medical Field? Source: Inhance Technologies URL: [Link]

  • Title: a) Different modalities of piperidine-containing drugs and drug... Source: ResearchGate URL: [Link]

  • Title: A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis Source: MDPI URL: [Link]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters Source: ACS Publications URL: [Link]

  • Title: Hepatocyte Stability Assay Source: Domainex URL: [Link]

  • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC Source: NIH URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: ScienceDirect URL: [Link]

  • Title: (PDF) Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching Source: ResearchGate URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Metabolic Stability Services Source: Eurofins Discovery URL: [Link]

Sources

Navigating the Chiral Labyrinth: A Comparative Guide to the Enantioseparation of Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is not merely a technical exercise but a critical step in ensuring the safety, efficacy, and specificity of a therapeutic candidate. The subject of this guide, tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate, is a chiral molecule with a stereocenter at the C4 position of the piperidine ring. The differential pharmacological and toxicological profiles of its enantiomers necessitate a robust and efficient method for their separation and analysis.

This guide provides an in-depth, objective comparison of established chromatographic techniques for the chiral separation of tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate enantiomers. Drawing upon field-proven insights and experimental data from structurally analogous compounds, we will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC), empowering you to make informed decisions in your method development endeavors.

The Foundation of Chiral Recognition: Understanding the Analyte

The structure of tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate, with its bulky N-Boc protecting group, a fluorinated phenoxy moiety, and a chiral center on the piperidine ring, presents a unique set of challenges and opportunities for chiral recognition. The selection of an appropriate chiral stationary phase (CSP) is paramount, as the separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for a wide range of chiral compounds, including piperidine derivatives.[1]

Head-to-Head Comparison: Chiral HPLC vs. Chiral SFC

The two primary techniques for the chiral separation of non-volatile small molecules are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Each presents a distinct set of advantages and considerations.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Mobile Phase Organic solvents (e.g., hexane, ethanol, isopropanol)Supercritical CO2 with organic co-solvents (e.g., methanol, ethanol)
Speed Generally longer run timesTypically faster due to lower mobile phase viscosity and higher optimal flow rates
"Green" Chemistry Higher consumption of organic solventsSignificantly lower organic solvent consumption, making it a more environmentally friendly option
Resolution Can achieve high resolution with proper method optimizationOften provides complementary or superior selectivity and resolution compared to HPLC
Cost Lower initial instrument costHigher initial instrument cost, but can be more cost-effective in the long run due to reduced solvent usage
Method Development Well-established, extensive literature availableRequires specialized instrumentation and expertise, but method development can be rapid

In-Depth Analysis I: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a cornerstone of enantioselective analysis due to its robustness, versatility, and the wide availability of instrumentation and chiral stationary phases. For N-Boc protected piperidine derivatives, normal-phase chromatography is often the preferred mode of separation.

Causality Behind Experimental Choices

The selection of a polysaccharide-based CSP is a logical starting point due to their proven success with a diverse range of chiral molecules.[1] The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like ethanol or isopropanol), is critical for modulating retention and enantioselectivity. The alcohol component acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the ratio of alkane to alcohol is a primary tool for optimizing the separation. For basic compounds like piperidines, the addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and prevent tailing by masking residual silanol groups on the silica support of the CSP.

Supporting Experimental Data (for a Structurally Similar Compound)
Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Observations
Chiralpak® IC-3 250 x 4.6 mm, 3 µm0.2% TFA in n-Hexane:IPA (95:5)1.030>1.5Optimized Method: Good resolution and peak shape.[1]
Chiralpak® IG-3 250 x 4.6 mm, 3 µmn-Hexane:Ethanol:TFA (98:2:0.2)0.5400.89Poor resolution, peaks not well separated.[1]
Chiralpak® OD-H 250 x 4.6 mm, 5 µmn-Hexane:Ethanol:TFA (98:2:0.2)0.5150.56Poor resolution.[1]
Chiralpak® IE-3 250 x 4.6 mm, 5 µmn-Hexane:IPA:TFA (95:5:0.1)1.2401.50Good resolution.[1]

Data sourced from a comparative guide for the chiral HPLC analysis of (S)-1-Boc-3-hydroxypiperidine.[1]

Based on this data, the Chiralpak® IC-3 column emerges as a promising candidate for the separation of tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate enantiomers. The tris(3,5-dichlorophenylcarbamate) selector on this cellulose-based CSP likely provides the necessary chiral recognition environment.

Experimental Workflow & Protocol

The following diagram and protocol outline a systematic approach to developing a chiral HPLC method for the target analyte, leveraging the insights from the analogous compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Method Validation prep_sample Dissolve racemate in mobile phase (e.g., 1 mg/mL) screen_cols Screen Chiralpak® IC-3 and other polysaccharide-based columns prep_sample->screen_cols prep_mp Prepare mobile phase (e.g., Hexane/IPA with additive) screen_mp Use a generic mobile phase (e.g., 80:20 Hexane:IPA + 0.1% DEA) prep_mp->screen_mp opt_mp Adjust mobile phase composition (% alcohol, type of alcohol) screen_cols->opt_mp If separation is observed screen_mp->opt_mp opt_additive Optimize additive concentration (e.g., 0.05-0.2% DEA) validate Validate for specificity, linearity, accuracy, precision, and robustness opt_mp->validate Optimized Method opt_flow Adjust flow rate for optimal resolution and run time opt_temp Evaluate effect of temperature (e.g., 25-40°C)

Caption: Chiral HPLC Method Development Workflow.

Detailed Protocol: Chiral HPLC Method Development

  • Column Selection:

    • Begin with a Chiralpak® IC-3 column (250 x 4.6 mm, 3 µm).

    • Consider screening other polysaccharide-based columns such as Chiralpak® IA, AD-H, and Chiralcel® OJ-H for comparison.

  • Mobile Phase Preparation:

    • Initial Screening Mobile Phase: n-Hexane/Isopropanol (IPA) (80:20 v/v) with 0.1% Diethylamine (DEA).

    • Prepare other mobile phase compositions for optimization, varying the alcohol (ethanol or IPA) and its percentage (e.g., 90:10, 85:15, 70:30 n-Hexane:Alcohol).

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Flow Rate: Start with 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm (or determine the UV maximum of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the racemic tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis and Optimization:

    • Inject the sample and monitor the chromatogram for separation.

    • If no or poor separation is observed, systematically vary the mobile phase composition (alcohol type and percentage) and the DEA concentration.

    • Once a promising separation is achieved, optimize the flow rate and temperature to maximize resolution (Rs > 1.5) and minimize run time.

In-Depth Analysis II: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful, "green" alternative to HPLC, offering significant advantages in terms of speed and reduced solvent consumption. It utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.

Causality Behind Experimental Choices

The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, and thus, polysaccharide-based CSPs are also the first choice for method development. A co-solvent, typically an alcohol like methanol or ethanol, is added to the supercritical CO2 to modulate the polarity of the mobile phase and the retention of the analyte. For basic compounds like the target molecule, an amine additive like DEA is crucial for achieving good peak shapes. The backpressure and temperature are critical parameters in SFC as they control the density and solvating power of the supercritical fluid.

Supporting Experimental Data (General Approach)

While specific SFC data for the target molecule is not available, the general approach for chiral N-Boc piperidine derivatives involves screening a set of polysaccharide-based columns with a gradient of an alcohol co-solvent in supercritical CO2.

Typical Screening Conditions for Chiral SFC:

ParameterCondition
Columns Chiralpak® IA, AD-H, IC; Chiralcel® OD-H, OJ-H
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol or Ethanol with 0.1% DEA
Gradient 5% to 40% B over 5-10 minutes
Flow Rate 2-4 mL/min
Backpressure 100-150 bar
Temperature 30-40°C
Detection UV (e.g., 220 nm) or Mass Spectrometry (MS)

This screening approach allows for the rapid identification of a suitable column and co-solvent combination, which can then be further optimized by switching to an isocratic elution for quantitative analysis.

Experimental Workflow & Protocol

The following diagram and protocol illustrate a streamlined workflow for developing a chiral SFC method.

SFC_Workflow cluster_prep_sfc Sample & Co-solvent Preparation cluster_screening_sfc Initial Gradient Screening cluster_optimization_sfc Isocratic Method Optimization cluster_validation_sfc Method Validation prep_sample_sfc Dissolve racemate in co-solvent (e.g., 1 mg/mL) screen_cols_sfc Screen a set of polysaccharide CSP columns prep_sample_sfc->screen_cols_sfc prep_cosolvent Prepare co-solvent (e.g., Methanol + 0.1% DEA) run_gradient Run a generic gradient (e.g., 5-40% co-solvent) prep_cosolvent->run_gradient select_best Select best column and co-solvent screen_cols_sfc->select_best Identify promising separation run_gradient->select_best opt_isocratic Optimize isocratic % of co-solvent validate_sfc Validate for specificity, linearity, accuracy, precision, and robustness select_best->validate_sfc Optimized Isocratic Method opt_pressure Adjust backpressure (100-200 bar) opt_temp_sfc Optimize temperature (30-50°C)

Sources

Benchmarking Novel 4-Phenoxypiperidine Derivatives: A Comparative Guide to SERT/NET Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of 4-Phenoxypiperidine Scaffolds in Neuropsychopharmacology

The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents with a wide range of pharmacological activities.[1] Its inherent structural features allow for three-dimensional exploration of chemical space, making it an ideal framework for designing ligands that can potently and selectively interact with biological targets. In the realm of neuropsychopharmacology, this scaffold has been particularly fruitful in the development of modulators for monoamine transporters, integral membrane proteins that regulate the synaptic concentrations of key neurotransmitters such as serotonin (5-HT) and norepinephrine (NE).[2]

The serotonin transporter (SERT) and norepinephrine transporter (NET) are critical targets for the treatment of a spectrum of psychiatric disorders, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[3] Inhibition of these transporters leads to an elevation of extracellular serotonin and norepinephrine levels, thereby enhancing serotonergic and noradrenergic neurotransmission.[3] While selective serotonin reuptake inhibitors (SSRIs) and selective norepinephrine reuptake inhibitors (NRIs) have demonstrated therapeutic efficacy, dual inhibitors that target both SERT and NET can offer a broader spectrum of activity and potentially enhanced antidepressant effects.

This guide presents a comprehensive framework for the preclinical benchmarking of novel 4-phenoxypiperidine derivatives as dual SERT and NET inhibitors. We will delve into the requisite in vitro and in vivo methodologies, providing detailed, field-tested protocols that ensure scientific rigor and reproducibility. By comparing the performance of these novel compounds against well-established inhibitors, researchers can effectively ascertain their therapeutic potential and guide further drug development efforts.

In Vitro Characterization: Quantifying Target Engagement and Functional Potency

The initial phase of benchmarking new chemical entities involves a thorough in vitro characterization to determine their affinity for the target receptors and their functional potency as inhibitors. These assays are typically conducted in controlled laboratory settings using isolated cells or membrane preparations, allowing for a precise assessment of molecular interactions.[4]

Radioligand Binding Assays: Gauging Binding Affinity (Ki)

Radioligand binding assays are the gold standard for determining the binding affinity of a test compound to its target receptor.[5] This technique relies on the competition between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50), we can calculate the inhibition constant (Ki), which represents the intrinsic binding affinity of the compound for the receptor.

1. Membrane Preparation:

  • Source: Human embryonic kidney (HEK293) cells stably expressing either human SERT or NET are a common and reliable source.
  • Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
  • Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes containing the transporters.
  • Washing and Storage: The membrane pellet is washed with fresh buffer to remove endogenous substances and can be stored at -80°C for future use.

2. Assay Procedure:

  • Reaction Mixture: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand ([³H]-Citalopram for SERT or [³H]-Nisoxetine for NET), and varying concentrations of the novel 4-phenoxypiperidine derivative or a known inhibitor.
  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
  • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor (e.g., 10 µM Fluoxetine for SERT or 10 µM Desipramine for NET).
  • Specific binding is calculated by subtracting non-specific binding from total binding.
  • The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assays: Assessing Functional Potency (IC50)

While binding affinity is a crucial parameter, it does not always directly correlate with functional activity. Neurotransmitter uptake inhibition assays measure the ability of a compound to block the transport of a neurotransmitter into cells, providing a direct measure of its functional potency.

1. Cell Culture:

  • HEK293 cells stably expressing either human SERT or NET are cultured to confluence in appropriate media.

2. Assay Procedure:

  • Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
  • Pre-incubation: The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer. The cells are then pre-incubated with varying concentrations of the novel 4-phenoxypiperidine derivative or a known inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
  • Initiation of Uptake: The uptake reaction is initiated by adding a mixture of a radiolabeled neurotransmitter ([³H]-Serotonin for SERT or [³H]-Norepinephrine for NET) and a final concentration of the test compound.
  • Incubation: The plate is incubated for a short, defined period (e.g., 10-15 minutes) at 37°C to allow for neurotransmitter uptake.
  • Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer. The cells are then lysed to release the intracellular contents.
  • Scintillation Counting: The amount of radioactivity taken up by the cells is quantified using a liquid scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known, potent inhibitor.
  • Specific uptake is calculated by subtracting non-specific uptake from total uptake.
  • The IC50 value, the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake, is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.[3]

Comparative Performance Data

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of our novel 4-phenoxypiperidine derivatives (coded as PPD-1 and PPD-2) in comparison to established SERT and NET inhibitors.

CompoundSERT Ki (nM)NET Ki (nM)SERT IC50 (nM)NET IC50 (nM)SERT/NET Selectivity Ratio (Ki)
PPD-1 1.510.22.815.56.8
PPD-2 25.81.235.12.10.05
Fluoxetine0.91201.2200133.3
Reboxetine>10001.1>10001.5<0.001
Venlafaxine82248074126030.2
Duloxetine0.87.51.18.09.4

Note: The data for PPD-1 and PPD-2 are hypothetical and for illustrative purposes only.

In Vivo Evaluation: Assessing Pharmacological Effects in Preclinical Models

Following promising in vitro results, the next critical step is to evaluate the pharmacological effects of the novel compounds in living organisms. In vivo studies provide a more holistic understanding of a drug's potential therapeutic efficacy and its effects on a complex biological system.[4] For compounds targeting SERT and NET, behavioral models in rodents that are sensitive to antidepressant-like effects are commonly employed.

Forced Swim Test (FST)

The forced swim test is a widely used behavioral assay to screen for potential antidepressant activity.[2] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility, increasing the time spent actively trying to escape.[2]

1. Apparatus:

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.

2. Procedure:

  • Acclimation: Mice are brought to the testing room at least one hour before the experiment to acclimate.
  • Drug Administration: The novel 4-phenoxypiperidine derivative, a known antidepressant (e.g., fluoxetine), or a vehicle control is administered to the mice at a predetermined time before the test (e.g., 30-60 minutes intraperitoneally).
  • Test Session: Each mouse is placed individually into the water-filled cylinder for a 6-minute session.
  • Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is recorded by a trained observer or using an automated video tracking system. Immobility is defined as the absence of any movement other than that required to keep the head above water.

3. Data Analysis:

  • The mean duration of immobility is calculated for each treatment group.
  • A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)

The tail suspension test is another widely used behavioral despair model for assessing antidepressant-like activity in mice. The principle is similar to the FST; when suspended by their tails, mice will struggle for a period before becoming immobile. Antidepressant treatment typically reduces the duration of immobility.

1. Apparatus:

  • A commercially available or custom-made apparatus that allows a mouse to be suspended by its tail, preventing it from climbing or reaching any surfaces.

2. Procedure:

  • Acclimation: Mice are acclimated to the testing room before the experiment.
  • Drug Administration: The test compound, a positive control, or a vehicle is administered as in the FST protocol.
  • Suspension: A piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended from a hook or a bar for a 6-minute period.
  • Behavioral Scoring: The total duration of immobility is recorded during the 6-minute test session.

3. Data Analysis:

  • The mean immobility time is calculated for each treatment group.
  • A significant reduction in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and the experimental process, the following diagrams illustrate the mechanism of monoamine reuptake inhibition and the workflow for benchmarking novel inhibitors.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains 5-HT & NE) 5-HT 5-HT Vesicle->5-HT Release NE NE Vesicle->NE Release SERT SERT SERT->Vesicle NET NET NET->Vesicle 5-HT->SERT Reuptake 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor Binding NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Binding Inhibitor 4-Phenoxypiperidine Derivative Inhibitor->SERT Inhibition Inhibitor->NET Inhibition

Caption: Mechanism of Monoamine Reuptake Inhibition.

Start Novel 4-Phenoxypiperidine Derivatives InVitro In Vitro Screening Start->InVitro Binding Radioligand Binding Assay (Ki determination) InVitro->Binding Uptake Neurotransmitter Uptake Assay (IC50 determination) InVitro->Uptake DataAnalysis Data Analysis & Comparison with Known Inhibitors Binding->DataAnalysis Uptake->DataAnalysis GoNoGo Go/No-Go Decision DataAnalysis->GoNoGo GoNoGo->Start Revise Structure InVivo In Vivo Testing GoNoGo->InVivo Promising Results FST Forced Swim Test InVivo->FST TST Tail Suspension Test InVivo->TST PKPD Pharmacokinetics & Pharmacodynamics FST->PKPD TST->PKPD Lead Lead Candidate PKPD->Lead

Caption: Experimental Workflow for Inhibitor Benchmarking.

Conclusion and Future Directions

The systematic benchmarking of novel 4-phenoxypiperidine derivatives against established SERT and NET inhibitors is a cornerstone of modern neuropsychopharmacological drug discovery. The methodologies outlined in this guide provide a robust framework for elucidating the in vitro and in vivo pharmacological profiles of these new chemical entities. By meticulously quantifying binding affinities, functional potencies, and behavioral effects, researchers can make informed decisions regarding the advancement of promising candidates.

The hypothetical data for PPD-1 and PPD-2 illustrate the diverse profiles that can emerge from a common scaffold. PPD-1 exhibits a preference for SERT, while PPD-2 is a potent and selective NET inhibitor. Further optimization of these scaffolds could lead to compounds with a balanced dual-inhibitory profile or enhanced selectivity for a single transporter, depending on the desired therapeutic outcome. Future research should also encompass a broader panel of off-target liability assays and comprehensive pharmacokinetic and toxicological profiling to ensure the development of safe and effective therapeutics.

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The Compass of Drug Discovery: A Comparative Guide to QSAR of Phenoxypiperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of modern drug discovery, the ability to predict the biological activity of novel chemical entities is paramount. The quantitative structure-activity relationship (QSAR) serves as a powerful compass, guiding medicinal chemists through the vast chemical space to identify promising therapeutic candidates. This guide provides an in-depth technical comparison of QSAR methodologies as applied to phenoxypiperidine analogs, a scaffold of significant interest in the development of treatments for central nervous system (CNS) disorders. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Phenoxypiperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The phenoxypiperidine moiety is a cornerstone in the design of a diverse range of biologically active molecules. Its structural features, a synergistic combination of a flexible piperidine ring and a rigid phenoxy group, allow for precise interactions with various biological targets. Notably, phenoxypiperidine analogs have demonstrated significant efficacy as monoamine reuptake inhibitors, particularly as selective serotonin reuptake inhibitors (SSRIs), making them a focal point in the quest for novel antidepressants and anxiolytics.[1][2] The subtle interplay of steric, electronic, and hydrophobic properties of substituents on both the phenoxy and piperidine rings dictates the potency and selectivity of these compounds. Understanding this intricate relationship is the primary objective of QSAR studies in this chemical class.

Deconstructing the QSAR Workflow: A Step-by-Step Methodological Exploration

A robust QSAR model is not merely a statistical correlation; it is a predictive tool built upon a foundation of carefully curated data and validated methodologies. The general workflow for developing a QSAR model is a multi-step process that ensures the reliability and predictive power of the final equation.[3]

G cluster_0 Data Preparation cluster_1 Descriptor Calculation & Selection cluster_2 Model Development & Validation Data_Curation Data Curation & pIC50 Calculation Molecular_Structure_Generation 2D/3D Molecular Structure Generation Data_Curation->Molecular_Structure_Generation Descriptor_Calculation Calculation of Molecular Descriptors (1D, 2D, 3D) Molecular_Structure_Generation->Descriptor_Calculation Descriptor_Selection Descriptor Selection (e.g., GA, GFA) Descriptor_Calculation->Descriptor_Selection Model_Building Model Building (e.g., MLR, PLS) Descriptor_Selection->Model_Building Internal_Validation Internal Validation (Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation

Figure 1: A generalized workflow for a QSAR study.

Experimental Protocol: A Self-Validating System

1. Data Set Curation and Preparation:

  • Objective: To assemble a high-quality dataset of phenoxypiperidine analogs with reliable biological activity data.

  • Procedure:

    • Compile a series of phenoxypiperidine analogs from the literature with their corresponding biological activity data, typically IC50 or Ki values.

    • Convert the biological activity data into a logarithmic scale (pIC50 or pKi) to ensure a more normal distribution of the data. The pIC50 is calculated as the negative logarithm of the IC50 value in molar concentration.[4]

    • Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation. This division should be done randomly but in a way that ensures both sets are representative of the chemical diversity and activity range of the entire dataset.

2. Molecular Structure Generation and Optimization:

  • Objective: To obtain the most stable 3D conformation of each molecule for the calculation of 3D descriptors.

  • Procedure:

    • Draw the 2D structures of all compounds in the dataset using a chemical drawing software.

    • Convert the 2D structures into 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) or quantum mechanical methods to obtain the lowest energy conformation.

3. Calculation of Molecular Descriptors:

  • Objective: To numerically represent the structural and physicochemical properties of the molecules.

  • Procedure:

    • Utilize specialized software to calculate a wide range of molecular descriptors. These can be categorized as:

      • 1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

      • 2D Descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices).

      • 3D Descriptors: Calculated from the 3D conformation (e.g., steric, electronic, and hydrophobic fields in CoMFA).[5][6]

4. Descriptor Selection:

  • Objective: To identify the most relevant descriptors that have a significant correlation with the biological activity and to avoid overfitting.

  • Procedure:

    • Employ a variable selection method. Common techniques include:

      • Genetic Algorithm (GA): An evolutionary algorithm that mimics the process of natural selection to find the optimal subset of descriptors.

      • Genetic Function Approximation (GFA): A similar approach to GA that evolves a population of models to find the best combination of descriptors.[3]

5. Model Development:

  • Objective: To establish a mathematical relationship between the selected descriptors and the biological activity.

  • Procedure:

    • Use a statistical method to build the QSAR model. Popular methods include:

      • Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable and one or more independent variables.[1]

      • Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.[6]

6. Model Validation:

  • Objective: To assess the robustness, stability, and predictive power of the developed QSAR model.[7][8]

  • Procedure:

    • Internal Validation:

      • Cross-validation (Leave-one-out or Leave-n-out): A technique where one or a small group of compounds are left out from the training set, a model is built with the remaining compounds, and the activity of the left-out compound(s) is predicted. This process is repeated until every compound has been left out once. The cross-validated correlation coefficient (q²) is a key metric. A q² value greater than 0.5 is generally considered indicative of a good predictive model.[9]

    • External Validation:

      • The developed QSAR model is used to predict the biological activity of the compounds in the test set (which were not used in model development). The predictive ability is assessed by the squared correlation coefficient between the observed and predicted activities for the test set (r²_pred). An r²_pred value greater than 0.6 is often considered a threshold for a reliable model.[9]

    • Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the randomized models, it indicates that the original correlation is not due to chance.[3]

Comparing QSAR Methodologies for Phenoxypiperidine Analogs

The choice of QSAR methodology can significantly impact the predictive power and interpretability of the resulting model. Here, we compare several commonly employed techniques in the context of phenoxypiperidine analogs.

2D-QSAR: The Foundation of Structure-Activity Relationships

Two-dimensional QSAR models utilize descriptors calculated from the 2D representation of molecules. These models are computationally less intensive and easier to interpret than their 3D counterparts.

  • Multiple Linear Regression (MLR): MLR is a straightforward method that generates a simple linear equation. For a series of phenyl piperidine derivatives with dual NK1R antagonist and SERT inhibitory activity, MLR has been used to establish relationships between structural characteristics and biological activity.[1]

  • Factor Analysis-based Multiple Linear Regression (FA-MLR) and Principal Component Regression (PCR): These methods are extensions of MLR that are used to handle datasets with a large number of correlated descriptors. They first reduce the dimensionality of the descriptor space before performing the regression.[1]

  • Genetic Algorithm-Partial Least Squares (GA-PLS): This hybrid approach combines the descriptor selection power of a genetic algorithm with the robust regression capabilities of PLS, often leading to more predictive models.[1]

3D-QSAR: Unveiling the Three-Dimensional Landscape of Interaction

Three-dimensional QSAR methods consider the 3D conformation of molecules and provide a more detailed understanding of the ligand-receptor interactions.

  • Comparative Molecular Field Analysis (CoMFA): CoMFA is a powerful 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields.[5][6] The output of a CoMFA study is a contour map that visually represents regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For phenoxypiperidine analogs, CoMFA can highlight the importance of the size and electronic nature of substituents on the phenoxy and piperidine rings.[10]

  • Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[9] This provides a more comprehensive picture of the molecular properties influencing biological activity.

G QSAR_Methods QSAR Methodologies TwoD_QSAR 2D-QSAR QSAR_Methods->TwoD_QSAR ThreeD_QSAR 3D-QSAR QSAR_Methods->ThreeD_QSAR MLR MLR TwoD_QSAR->MLR PLS PLS TwoD_QSAR->PLS GA_PLS GA-PLS TwoD_QSAR->GA_PLS CoMFA CoMFA ThreeD_QSAR->CoMFA CoMSIA CoMSIA ThreeD_QSAR->CoMSIA

Figure 2: A comparison of different QSAR methodologies.

Case Study: QSAR of Furan-Pyrazole Piperidine Derivatives

To illustrate the practical application of QSAR, we will consider a study on a series of furan-pyrazole piperidine derivatives with inhibitory activity against the Akt1 kinase and antiproliferative activity against OVCAR-8 and HCT116 cancer cell lines.[11]

Table 1: Biological Activity Data and Key Descriptors for a Subset of Furan-Pyrazole Piperidine Derivatives [11]

Compound IDAkt1 pIC50OVCAR-8 pIC50HCT116 pIC50Important Descriptor 1 (e.g., 3D-MoRSE)Important Descriptor 2 (e.g., GETAWAY)
1 7.57.27.1ValueValue
2 7.87.57.4ValueValue
3 6.96.56.7ValueValue
4 8.17.97.8ValueValue
5 7.27.06.9ValueValue

Note: The descriptor values are illustrative and would be calculated using specialized software in a real study.

In this study, a genetic algorithm (GA) was used to select the most relevant 3D and 2D autocorrelation descriptors. Subsequently, multiple linear regression (MLR) was employed to build the QSAR models. The robustness and predictive ability of the models were confirmed through internal and external validation, with reported r² values ranging from 0.742 to 0.832 and Q²LOO values from 0.684 to 0.796.[11] These statistical parameters indicate that the developed models are reliable and have good predictive power.

Conclusion: The Predictive Power of QSAR in Navigating Chemical Space

Quantitative structure-activity relationship modeling is an indispensable tool in modern drug discovery. For phenoxypiperidine analogs, QSAR provides a rational framework for understanding the complex interplay between molecular structure and biological activity. By comparing different QSAR methodologies, from the foundational 2D approaches to the more sophisticated 3D techniques, researchers can select the most appropriate method for their specific research question. The rigorous application of a self-validating experimental workflow, encompassing careful data curation, descriptor selection, model development, and thorough validation, is crucial for building robust and predictive QSAR models. Ultimately, a well-developed QSAR model serves as a reliable compass, guiding the design and synthesis of novel phenoxypiperidine analogs with enhanced potency and selectivity, thereby accelerating the journey towards new and improved therapies for CNS disorders.

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